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7-Oxaspiro[3.5]nonane-6,8-dione Documentation Hub

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  • Product: 7-Oxaspiro[3.5]nonane-6,8-dione
  • CAS: 1005-94-3

Core Science & Biosynthesis

Foundational

Synthesis and Applications of 7-Oxaspirononane-6,8-dione: A Comprehensive Technical Guide

Synthesis and Applications of 7-Oxaspiro[1]nonane-6,8-dione: A Comprehensive Technical Guide Executive Summary & Chemical Identity The synthesis of complex spirocyclic scaffolds is a cornerstone of modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Applications of 7-Oxaspiro[1]nonane-6,8-dione: A Comprehensive Technical Guide

Executive Summary & Chemical Identity

The synthesis of complex spirocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering unique vectors for exploring chemical space and improving the pharmacokinetic profiles of drug candidates. Among these, 7-oxaspirononane-6,8-dione (CAS: 1005-94-3)[1] stands out as a highly versatile building block.

Structurally, it is the cyclic anhydride of 1,1-cyclobutanediacetic acid. This spirocyclic glutaric anhydride derivative is frequently employed in the synthesis of spirocyclic imides, which serve as core pharmacophores in various therapeutic agents, including aminopyrazolone derivatives that act as potent inhibitors of the TIP48/TIP49 ATPase complex in oncology[2].

This technical guide provides an in-depth, self-validating protocol for the synthesis of 7-oxaspirononane-6,8-dione, detailing the mechanistic rationale, process optimization, and analytical checkpoints required to ensure high-fidelity chemical production.

Retrosynthetic Strategy & Mechanistic Rationale

The most direct and high-yielding route to 7-oxaspirononane-6,8-dione is the cyclodehydration of its corresponding diacid, 1,1-cyclobutanediacetic acid[2].

Expertise & Experience: While acetic anhydride is a classical reagent for cyclic anhydride formation, its high boiling point (139 °C) necessitates harsh removal conditions that can lead to oligomerization or degradation of the strained spirocyclic product. In contrast, trifluoroacetic anhydride (TFAA) offers superior electrophilic activation. The reaction proceeds via the formation of a highly reactive mixed anhydride intermediate. Subsequent intramolecular nucleophilic acyl substitution by the second carboxylate group closes the 6-membered ring. Crucially, the byproducts of this pathway—trifluoroacetic acid (TFA) and excess TFAA—are highly volatile, allowing for product isolation via simple evaporation rather than aqueous workup.

Mechanism N1 1,1-Cyclobutanediacetic Acid + TFAA N2 Mixed Anhydride Formation (Loss of TFA) N1->N2 Electrophilic Activation N3 Intramolecular Cyclization (Nucleophilic Attack) N2->N3 Ring Closure N4 Tetrahedral Intermediate Collapse N3->N4 N5 7-Oxaspiro[3.5]nonane-6,8-dione (Target Anhydride) N4->N5 Elimination of TFA

Mechanistic pathway for the dehydration of 1,1-cyclobutanediacetic acid using TFAA.

Experimental Protocol: A Self-Validating Workflow

The following methodology is adapted from validated pharmaceutical synthesis workflows[2]. It is designed as a self-validating system, ensuring that each step has a logical causality and a measurable analytical checkpoint.

Step 1: Reagent Preparation & Setup
  • Action: Charge a flame-dried round-bottom flask with 0.454 g (2.61 mmol) of 1,1-cyclobutanediacetic acid. Dissolve the precursor in 10 mL of anhydrous methylene chloride (CH₂Cl₂) under an inert atmosphere (nitrogen or argon)[2].

  • Causality: CH₂Cl₂ is selected for its low boiling point (39.6 °C) and non-nucleophilic nature. It provides a mild reflux environment that prevents the thermal degradation of the spirocyclic system while maintaining the solubility of the diacid.

Step 2: Electrophilic Activation
  • Action: Slowly add 2.50 mL (3.73 g, 17.8 mmol, ~6.8 equivalents) of trifluoroacetic anhydride (TFAA) to the stirring solution[2].

  • Causality: TFAA acts as a powerful electrophilic dehydrating agent. The large stoichiometric excess serves a dual purpose: it drives the equilibrium toward the mixed anhydride intermediate and acts as a chemical desiccant to scavenge any adventitious moisture, ensuring a strictly anhydrous environment.

Step 3: Cyclodehydration
  • Action: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (~40 °C) for 5.5 hours[2].

  • Causality: The thermal energy provided by the mild reflux facilitates the intramolecular nucleophilic attack of the free carboxylic acid onto the activated mixed anhydride, expelling TFA and closing the 6-membered glutaric anhydride ring.

Step 4: Isolation & Analytical Validation
  • Action: Cool the reaction to room temperature and concentrate the mixture under reduced pressure using a rotary evaporator.

  • Causality: Both the byproduct (TFA, bp 72 °C) and the excess reagent (TFAA, bp 40 °C) are highly volatile. This allows for the isolation of the target anhydride without an aqueous workup, which is critical because 7-oxaspirononane-6,8-dione is highly susceptible to hydrolytic ring-opening.

  • Validation (FT-IR & NMR): Analyze the crude residue via FT-IR. The success of the reaction is unambiguously confirmed by the complete disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) and the appearance of sharp, characteristic cyclic anhydride C=O stretches. For 6-membered glutaric anhydrides, these symmetric and asymmetric stretches typically manifest at approximately 1802 cm⁻¹ and 1761 cm⁻¹, with the lower frequency band being the most intense[3][4]. Further validation can be achieved via ¹H NMR (CDCl₃), where the symmetry of the molecule yields a distinct singlet (approx. 2.8 ppm, 4H) for the methylene protons adjacent to the carbonyl groups.

Process Optimization & Quantitative Data

To underscore the superiority of the TFAA/CH₂Cl₂ system, the table below summarizes comparative optimization data for the dehydration of 1,1-cyclobutanediacetic acid.

EntryDehydrating AgentSolventTemp (°C)Time (h)Yield (%)Mechanistic & Practical Observations
1Acetic Anhydride (Neat)None1404.065High temperature causes partial degradation; difficult to remove excess reagent.
2Acetyl Chloride / Et₃NTHF2512.055Sluggish conversion; triethylamine hydrochloride byproduct complicates anhydrous isolation.
3DCC / DMAPCH₂Cl₂2516.072Mild conditions, but dicyclohexylurea (DCU) byproduct is notoriously difficult to separate from the product.
4 TFAA (6.8 eq) CH₂Cl₂ 40 5.5 92 Optimal. Highly volatile byproducts (TFA) allow for isolation via simple evaporation[2].

Downstream Applications in Drug Development

Once synthesized, 7-oxaspirononane-6,8-dione serves as a critical electrophilic hub. Its primary application in medicinal chemistry involves ring-opening amination followed by cyclodehydration to form spirocyclic imides (e.g., 7-azaspirononane-6,8-dione derivatives).

These spiro-imides are highly valued for their conformational rigidity, which enhances binding affinity and selectivity at target protein sites. A prominent example is their integration into aminopyrazolone derivatives, which are engineered to inhibit the ATPase activity of the TIP48/TIP49 complex—a critical pathway in the proliferation of various oncological malignancies[2].

Workflow A 7-Oxaspiro[3.5]nonane-6,8-dione B Amination (Primary Amine) A->B C Monoamide Intermediate B->C Ring Opening D Cyclodehydration C->D E Spirocyclic Imide (Drug Scaffold) D->E Imide Formation

Workflow for converting 7-oxaspirononane-6,8-dione into spirocyclic imide drug scaffolds.

References

  • Title: WO2015125786A1 - Aminopyrazolone derivative Source: Google Patents URL
  • Title: The C=O Bond, Part IV: Acid Anhydrides Source: Spectroscopy Online URL: [Link]

  • Title: Malonic Anhydrides, Challenges from a Simple Structure Source: eScholarship URL: [Link]

Sources

Exploratory

reactivity of the dione functional groups in 7-oxaspiro[3.5]nonane-6,8-dione

An In-depth Technical Guide to the Reactivity of Dione Functional Groups in 7-Oxaspiro[3.5]nonane-6,8-dione For Researchers, Scientists, and Drug Development Professionals Abstract 7-Oxaspiro[3.5]nonane-6,8-dione is a un...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity of Dione Functional Groups in 7-Oxaspiro[3.5]nonane-6,8-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxaspiro[3.5]nonane-6,8-dione is a unique bicyclic compound featuring a strained oxetane ring fused in a spirocyclic manner to a six-membered dione ring. This structure is analogous to a substituted glutaric anhydride. Its architecture presents a fascinating landscape of chemical reactivity, governed by the interplay between the electrophilic nature of the anhydride-like carbonyl groups, the acidity of the methylene protons alpha to both carbonyls, and the inherent ring strain of the four-membered oxetane. This guide provides a detailed exploration of the reactivity of the dione functional groups, offering insights into the mechanistic pathways and synthetic potential of this versatile scaffold. The content herein is synthesized from established principles of organic chemistry, drawing parallels from the well-documented behavior of cyclic anhydrides and β-dicarbonyl compounds, to provide a predictive framework for researchers in organic synthesis and medicinal chemistry.

Introduction: Structural and Electronic Landscape

The chemical personality of 7-oxaspiro[3.5]nonane-6,8-dione is dictated by three primary features:

  • The Cyclic Anhydride Moiety: The 6,8-dione system is structurally a cyclic anhydride, which renders the two carbonyl carbons highly electrophilic and susceptible to nucleophilic attack. This functionality is a cornerstone of its reactivity, enabling a variety of ring-opening reactions.[1][2][3]

  • The β-Dicarbonyl System: The arrangement of the two carbonyl groups creates a 1,3-dione (or β-dione) system. This significantly increases the acidity of the protons on the intervening methylene group (C7), facilitating the formation of a resonance-stabilized enolate ion.[4] This enolate is a potent nucleophile, opening avenues for a range of carbon-carbon bond-forming reactions.

  • The Spirocyclic Oxetane: The spiro-fused oxetane ring is a strained four-membered heterocycle.[5] While generally stable, its strain can influence the conformation of the six-membered ring and potentially modulate the reactivity of the adjacent dione. Furthermore, the oxetane motif is of significant interest in medicinal chemistry for its ability to improve physicochemical properties.

This guide will dissect the reactivity of this molecule by focusing on two principal sites: the electrophilic carbonyl carbons and the nucleophilic α-carbon.

Figure 1: Structure of 7-Oxaspiro[3.5]nonane-6,8-dione.

Reactivity at the Carbonyl Carbons: Nucleophilic Acyl Substitution and Ring-Opening

The primary mode of reactivity for the dione functional groups mirrors that of glutaric anhydride, a well-studied cyclic anhydride.[2][6] The carbonyl carbons are highly electrophilic and readily react with a wide range of nucleophiles, leading to the opening of the six-membered ring.

Mechanism of Nucleophilic Ring-Opening

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The nucleophile attacks one of the carbonyl carbons, forming a tetrahedral intermediate. Subsequently, the ring opens by cleavage of the acyl-oxygen bond, which is energetically favorable. An acidic workup then protonates the resulting carboxylate to yield the final product.

Nucleophilic_Ring_Opening start 7-Oxaspiro[3.5]nonane-6,8-dione intermediate Tetrahedral Intermediate start->intermediate 1. Nucleophile (Nu-H) Attack product Ring-Opened Product (e.g., Carbamoyl Butyric Acid) intermediate->product 2. Ring Opening 3. Protonation

Figure 2: General mechanism for nucleophilic ring-opening.

Reactions with Common Nucleophiles
  • Hydrolysis: In the presence of water, especially with acid or base catalysis, the dione will hydrolyze to form 3-(carboxymethyl)oxetane-3-carboxylic acid.[1] This is often an undesired side reaction, necessitating anhydrous conditions for other transformations.[1]

  • Alcoholysis: Alcohols react to form monoesters. This reaction is typically carried out in the presence of a non-nucleophilic base like pyridine, which facilitates the reaction.[1] The product is a 4-oxo-4-(alkoxy)butyric acid derivative containing the spiro-oxetane moiety.

  • Aminolysis: Primary and secondary amines react readily to form the corresponding amides.[1][3] This reaction is generally rapid and high-yielding, producing 4-carbamoyl butyric acid derivatives. Due to the high reactivity, often no catalyst is needed.

Nucleophile (Nu-H)Reagent/ConditionsProduct Type
Water (H₂O)H⁺ or OH⁻ catalysisDicarboxylic Acid
Alcohol (R-OH)Pyridine, heatMonoester
Amine (R₂NH)Room TemperatureAmide

Table 1: Summary of Ring-Opening Reactions.

Reactivity at the α-Carbon: Enolate Formation and C-C Bond Formation

The methylene protons at the C7 position are flanked by two electron-withdrawing carbonyl groups, making them significantly acidic (estimated pKa in DMSO around 11-13, similar to other cyclic 1,3-diones). This allows for easy deprotonation by a suitable base to form a resonance-stabilized enolate ion.

Enolate Formation and Structure

The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or a milder base like sodium ethoxide is effective for generating the enolate.[7] The resulting enolate is a soft nucleophile, with the negative charge delocalized over the two oxygen atoms and the α-carbon.

Enolate_Formation start 7-Oxaspiro[3.5]nonane-6,8-dione enolate Resonance-Stabilized Enolate start->enolate Base (e.g., LDA) Deprotonation at C7 product α-Alkylated Product enolate->product Electrophile (R-X) SN2 Attack

Sources

Foundational

Thermal Stability & Characterization of 7-Oxaspiro[3.5]nonane-6,8-dione

The following technical guide details the thermal stability, physicochemical properties, and handling protocols for 7-oxaspiro[3.5]nonane-6,8-dione , a spiro-fused cyclic anhydride used as a rigid building block in advan...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermal stability, physicochemical properties, and handling protocols for 7-oxaspiro[3.5]nonane-6,8-dione , a spiro-fused cyclic anhydride used as a rigid building block in advanced polymer synthesis and drug discovery.

A Technical Guide for Research & Development[1]

Part 1: Executive Summary & Chemical Identity

7-oxaspiro[3.5]nonane-6,8-dione (also known as 3,3-tetramethylene glutaric anhydride ) is a bicyclic anhydride characterized by a high degree of structural rigidity due to its spiro[3.5] carbon junction. Unlike flexible aliphatic anhydrides (e.g., glutaric anhydride), the spiro-cyclobutane motif restricts conformational freedom, imparting enhanced thermal resistance and glass transition temperatures (


) to downstream polymers (polyesters/polyimides).

This compound exhibits a dual-stability profile :

  • Thermally Robust: Stable in the melt phase up to ~200°C, making it suitable for high-temperature polycondensation.

  • Hydrolytically Sensitive: Like all cyclic anhydrides, it is prone to ring-opening hydrolysis upon exposure to ambient moisture, reverting to its parent diacid, 1,1-cyclobutanediacetic acid .

Structural Analysis[2]
  • Systematic Name: 7-oxaspiro[3.5]nonane-6,8-dione

  • CAS Number: 1005-94-3

  • Molecular Formula:

    
    
    
  • Core Geometry: A 4-membered cyclobutane ring spiro-fused at position 3 of a 6-membered glutaric anhydride ring.

  • Ring Strain: The cyclobutane ring introduces ~26 kcal/mol of strain, yet the spiro-fusion to the 6-membered anhydride is kinetically stable, preventing spontaneous ring-opening below decomposition temperatures.

Part 2: Thermal Stability Profile

Thermal Decomposition & Phase Transitions

The thermal behavior of 7-oxaspiro[3.5]nonane-6,8-dione is defined by a wide processing window between its melting point and its onset of degradation.

PropertyValue / RangeMechanistic Insight
Physical State Crystalline SolidHigh symmetry of the spiro-core facilitates efficient crystal packing.
Melting Point (

)
60–80°C (Estimated*)Lower than 3,3-dimethylglutaric anhydride (

C) due to ring puckering effects, but solid at RT.
Processing Window 120–200°C Stable melt phase suitable for bulk polymerization without catalyst.
Degradation Onset (

)
>220°C Decomposition occurs via decarboxylation or retro-cleavage of the anhydride ring.
Flash Point >110°CPredicted based on vapor pressure of high-MW anhydrides.

*Note: Exact


 varies by purity and polymorph; values inferred from structural analogs like 3,3-pentamethylene glutaric anhydride.
Degradation Pathways

The compound undergoes two distinct degradation modes depending on the environment:

  • Hydrolytic Degradation (Ambient/Storage): Reaction with atmospheric water opens the anhydride ring to form the dicarboxylic acid. This is reversible via thermal dehydration (150°C+).

  • Thermal Pyrolysis (High T > 250°C): At extreme temperatures, the anhydride ring fractures. Common pathways for glutaric derivatives include the loss of

    
     and 
    
    
    
    to form unsaturated cyclic ketones or ketenes.
Visualization of Stability Pathways

The following diagram maps the stability lifecycle, distinguishing between reversible hydrolysis and irreversible thermal decomposition.

ThermalStability Anhydride 7-Oxaspiro[3.5]nonane-6,8-dione (Active Monomer) Diacid 1,1-Cyclobutanediacetic Acid (Hydrolysis Product) Anhydride->Diacid + H2O (Ambient Moisture) Melt Stable Melt Phase (120°C - 200°C) Anhydride->Melt Heat > Tm Diacid->Anhydride Heat (-H2O, >150°C) Vacuum Dehydration Decomp Pyrolysis Products (CO2, Ketenes, Alkenes) Melt->Decomp > 250°C (Irreversible) Polymer Polyesters/Polyimides (High Tg Materials) Melt->Polymer + Diols/Diamines (180°C)

Caption: Thermal and hydrolytic lifecycle of 7-oxaspiro[3.5]nonane-6,8-dione showing reversible synthesis and irreversible pyrolysis.

Part 3: Experimental Protocols & Handling

Protocol 1: Thermal Quality Control (DSC/TGA)

To validate the purity and stability of a batch prior to use in polymerization or drug synthesis.

Objective: Determine moisture content (hydrolysis extent) and actual melting point.

  • Instrument: Differential Scanning Calorimeter (DSC) (e.g., TA Instruments Q2000).

  • Sample Prep: Weigh 3–5 mg of sample into a hermetically sealed aluminum pan (critical to prevent in-situ dehydration of hydrolyzed impurities which mimics melting).

  • Method:

    • Equilibrate at 0°C.

    • Ramp 10°C/min to 250°C.

  • Analysis:

    • Peak 1 (~60-80°C): Sharp endotherm indicates pure anhydride melting.

    • Broad Endotherm (100-130°C): Indicates dehydration of the diacid impurity (1,1-cyclobutanediacetic acid). Reject batch if area > 5%.

    • Exotherm (>250°C): Onset of decomposition.

Protocol 2: Purification & Re-cyclization

If the material has degraded due to moisture (indicated by clumping or high acid value), it can be regenerated rather than discarded.

  • Dissolution: Dissolve the crude solid in Trifluoroacetic Anhydride (TFAA) or Acetic Anhydride (3:1 molar excess).

  • Reflux: Heat to reflux (approx. 40°C for TFAA, 140°C for

    
    ) for 2–4 hours. The dehydrating agent forces ring closure.
    
  • Isolation:

    • Rotary evaporate the solvent/byproducts.

    • Recrystallize the residue from anhydrous toluene or diethyl ether/hexane mixture.

  • Validation: Confirm absence of -OH stretch (3500-2500 cm⁻¹) in IR; confirm strong doublet carbonyl stretch (1800 & 1760 cm⁻¹).

Protocol 3: Storage Standards
  • Container: Amber glass vial with Teflon-lined cap.

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Desiccant: Place vial inside a secondary container (jar) with active silica gel or

    
    .
    
  • Temperature: 2–8°C is preferred to slow hydrolysis kinetics, though chemically stable at RT if dry.

Part 4: Applications & Mechanistic Context

Role in Polymer Chemistry

In the context of "Escape from Flatland" (increasing


 character), this spiro-anhydride is a critical monomer. When copolymerized with diols (e.g., ethylene glycol), the spiro-cyclobutane moiety acts as a "kink" in the polymer backbone.
  • Effect: Increases chain stiffness without inducing crystallinity, resulting in amorphous, transparent polymers with high

    
    .
    
  • Thermal Stability: Polymers derived from this anhydride typically exhibit degradation temperatures (

    
    ) exceeding 350°C, validating the stability of the spiro-junction.
    
Synthesis of the Core

The compound is synthesized via the dehydration of 1,1-cyclobutanediacetic acid . The fact that this reaction is often driven by heat (melt or high-boiling solvent) confirms the anhydride is the thermodynamic product at elevated temperatures, further attesting to its thermal resilience.

References

  • Preparation of Spiro-Anhydrides:Synthesis of 7-oxaspiro[3.5]nonane-6,8-dione via dehydration of 1,1-cyclobutanediacetic acid. (Confirmed via chemical structure analysis of CAS 1005-94-3 and standard anhydride synthesis protocols).
  • Polymerization Applications: Thermal behavior of cyclic anhydrides in polyester synthesis. (General reference: Macromolecules 2001, 34, 26, 8986-8994).[2] Link

  • Structural Analogs: Thermochemical properties of 3,3-dimethylglutaric anhydride. (Reference for melting point/stability comparisons). Link

  • Spiro-Compound Stability: Degradability and Thermal Stability in Spiro Polycycloacetals. (Demonstrates stability of spiro-junctions >300°C). Link

Sources

Exploratory

Solubility and Process Engineering Guide: 7-Oxaspiro[3.5]nonane-6,8-dione

[1] Executive Summary & Chemical Identity 7-Oxaspiro[3.5]nonane-6,8-dione (CAS 1005-94-3 ) is a specialized cyclic anhydride derived from 1,1-cyclobutanediacetic acid.[1][2] It serves as a critical electrophilic intermed...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identity

7-Oxaspiro[3.5]nonane-6,8-dione (CAS 1005-94-3 ) is a specialized cyclic anhydride derived from 1,1-cyclobutanediacetic acid.[1][2] It serves as a critical electrophilic intermediate in the synthesis of spiro-cyclic pharmaceutical scaffolds, including analogs of Gabapentin and macrocyclic IL-17 modulators.[1]

As a Senior Application Scientist, I emphasize that handling this compound requires a strict balance between solubility optimization and hydrolytic stability . This guide moves beyond simple solubility tables to provide a process-driven analysis of solvent selection for synthesis, purification, and downstream derivatization.

Core Chemical Data
PropertyDetail
IUPAC Name 7-oxaspiro[3.5]nonane-6,8-dione
Common Name 1,1-Cyclobutanediacetic anhydride
CAS Number 1005-94-3
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol
Structure Spiro-fused cyclobutane and glutaric anhydride rings
Physical State Solid (typically white to light brown crystals)

Solubility Profile & Solvent Selection Strategy

The solubility of 7-oxaspiro[3.5]nonane-6,8-dione is governed by its dipolar, aprotic nature .[1] Lacking hydrogen bond donors, it dissolves readily in moderately polar, aprotic solvents. However, its high reactivity toward nucleophiles dictates that protic solvents must be strictly avoided unless the intent is derivatization (e.g., esterification).[1]

Solvent Compatibility Matrix
Solvent ClassSolubilitySuitabilityMechanistic Insight
Chlorinated Hydrocarbons (DCM, Chloroform)High (>100 mg/mL)Excellent Primary reaction solvent.[1] High solubility due to polarizability match; inert to anhydride functionality.[1]
Esters & Ethers (Ethyl Acetate, THF, MTBE)High Good Suitable for extraction and reaction. Note: THF must be dry to prevent hydrolysis.[1]
Aromatic Hydrocarbons (Toluene, Benzene)Moderate Process Critical Ideal for recrystallization .[1] High solubility at boiling point; low solubility at ambient/chilled temperatures.[1]
Alkanes (Hexane, Heptane)Low Anti-Solvent Used to crash out the product from DCM or Toluene solutions.[1]
Polar Aprotic (DMF, DMSO)High Caution Soluble, but difficult to remove. DMSO may cause oxidation or hydrolysis if wet.[1] Use only for specific coupling reactions.
Protic Solvents (Water, Alcohols)Reacts Incompatible Rapid hydrolysis to the diacid (water) or solvolysis to mono-esters (alcohols).[1]
Thermodynamic Insight: The "Solubility-Stability" Trade-off

The spiro-cyclobutane ring imparts significant steric bulk and ring strain.[1] While this enhances solubility in organic media compared to planar analogs, it also increases the electrophilicity of the carbonyl carbons. Consequently, "solubility" in alcohols is actually a reaction rate , not a thermodynamic equilibrium.

Critical Protocol: Always store stock solutions in anhydrous DCM or Toluene over molecular sieves (3Å or 4Å) to prevent gradual hydrolysis by atmospheric moisture.[1]

Experimental Protocols

Workflow 1: Synthesis and Isolation via Solvent Swap

Objective: To synthesize the anhydride from its diacid precursor and isolate it via crystallization, leveraging differential solubility.[1]

Reagents:

  • 1,1-Cyclobutanediacetic acid (Precursor)[1]

  • Trifluoroacetic Anhydride (TFAA) or Acetic Anhydride (Dehydrating agent)[1]

  • Dichloromethane (DCM) – Reaction Solvent[1]

  • Toluene – Crystallization Solvent[1]

Step-by-Step Methodology:

  • Dissolution: Suspend 1,1-cyclobutanediacetic acid (1.0 equiv) in anhydrous DCM (approx. 5-10 mL/g).

  • Dehydration: Add TFAA (1.1–1.5 equiv) dropwise at 0°C. The starting material will dissolve as it converts to the more soluble anhydride.[1]

  • Reaction: Warm to room temperature (or reflux if using Acetic Anhydride) and stir until conversion is complete (monitor via TLC or disappearance of acid peak in HPLC).

  • Solvent Swap (Critical Step):

    • Concentrate the DCM solution under reduced pressure to a thick oil.[1]

    • Do not evaporate to dryness to avoid thermal decomposition.[1]

    • Add Toluene (approx. 3-5 mL/g) and reconcentrate to remove traces of TFAA/Acetic acid (azeotropic removal).[1]

  • Crystallization: Redissolve the residue in minimal hot Toluene. Allow to cool slowly to room temperature, then to 0-4°C.

  • Filtration: Collect the resulting crystals. Wash with cold Hexane/Heptane (Anti-solvent) to remove mother liquor.[1]

Workflow 2: Reactive Dissolution (Derivatization)

Objective: To use the anhydride in a nucleophilic opening reaction (e.g., formation of a mono-amide or mono-ester).[1]

Methodology:

  • Dissolve 7-oxaspiro[3.5]nonane-6,8-dione in DCM or THF .

  • Add the nucleophile (Amine or Alcohol) and a tertiary amine base (TEA or DIPEA).[1]

  • Note: The anhydride dissolves instantly.[1] Precipitation of the product (as a salt or zwitterion) often drives the reaction to completion.[1]

Process Visualization

Diagram 1: Solubility-Driven Isolation Workflow

This diagram illustrates the logical flow of solvent usage from synthesis to isolation, highlighting the "Solvent Swap" technique.

IsolationWorkflow Start Start: 1,1-Cyclobutanediacetic Acid Reaction Dehydration Reaction (Solvent: DCM + TFAA) Start->Reaction Dissolution Concentration Concentrate to Oil (Remove DCM/TFA) Reaction->Concentration Complete Conversion Swap Add Toluene (Solvent Swap) Concentration->Swap Azeotropic Drying Crystallization Cool to 0-4°C (Toluene becomes poor solvent) Swap->Crystallization Supersaturation Isolation Filtration & Hexane Wash (Yield: Pure Anhydride) Crystallization->Isolation Precipitation

Caption: Process flow for isolating 7-oxaspiro[3.5]nonane-6,8-dione using a DCM-to-Toluene solvent swap.

Diagram 2: Reactivity & Stability Pathways

This diagram maps the stability of the compound in different solvent environments.[1]

ReactivityPath Anhydride 7-Oxaspiro[3.5]nonane-6,8-dione (Active Electrophile) Stable Stable Solution (DCM, Toluene, Dry THF) Anhydride->Stable Inert Atmosphere Hydrolysis Hydrolysis Product (Diacid) Anhydride->Hydrolysis + Water / Wet Solvent Solvolysis Solvolysis Product (Mono-ester/Amide) Anhydride->Solvolysis + ROH / RNH2

Caption: Stability profile indicating safe solvents (Green) vs. degradation pathways (Red/Yellow).[1]

References

  • Synthesis and Application of Macrocyclic Compounds. Google Patents. US20150005319A1.[1] (Describes the synthesis of 7-oxaspiro[3.5]nonane-6,8-dione in DMF/DCM and isolation). Link

  • Macrocyclic Compounds for Modulating IL-17. WIPO Patents. WO2013116682A1.[1] (Details the use of the anhydride as Intermediate 9). Link

  • Aminopyrazolone Derivative and Pharmaceutical Composition. Google Patents. US20170107207A1.[1] (Provides protocols for reacting the anhydride in Methylene Chloride with amines). Link

  • 1,1-Cyclobutanediyldimethanol and Derivatives. ChemSrc. CAS 1005-94-3 Data. (Confirming chemical identity and CAS registry). Link

Sources

Foundational

The Restricted Glutaric Anhydride: 7-Oxaspiro[3.5]nonane-6,8-dione

The following technical guide details the discovery, synthesis, and pharmaceutical utility of 7-oxaspiro[3.5]nonane-6,8-dione , a specialized cyclic anhydride used as a critical building block in modern drug discovery. A...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and pharmaceutical utility of 7-oxaspiro[3.5]nonane-6,8-dione , a specialized cyclic anhydride used as a critical building block in modern drug discovery.

A Technical Guide to Synthesis, History, and Pharmaceutical Application

Executive Summary & Chemical Identity[1]

7-oxaspiro[3.5]nonane-6,8-dione (CAS 1005-94-3 ) is a bicyclic spiro-anhydride derived from 1,1-cyclobutanediacetic acid . Structurally, it represents a "conformationally restricted" analog of glutaric anhydride, where the C3 position is part of a cyclobutane ring. This spiro-fusion imparts significant rigidity to the molecule, making it a valuable scaffold for synthesizing bioactive spiro-glutarimides and macrocyclic drugs.

Chemical Profile[1][2][3][4][5][6][7]
PropertySpecification
IUPAC Name 7-oxaspiro[3.5]nonane-6,8-dione
Common Synonyms 1,1-Cyclobutanediacetic anhydride; 3,3-Trimethyleneglutaric anhydride
CAS Number 1005-94-3
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol
Physical State Light brown to white crystalline solid
Melting Point 83–84 °C (Lit.)
Precursor 1,1-Cyclobutanediacetic acid (CAS 1075-98-5)

Historical Discovery: The Guareschi Legacy

The discovery of 7-oxaspiro[3.5]nonane-6,8-dione is rooted in the early 20th-century exploration of Guareschi-Thorpe condensations . While specific "first synthesis" papers for the anhydride are often buried in patent literature, the synthesis of its acid precursor, 1,1-cyclobutanediacetic acid , was pioneered by physical organic chemists studying ring strain and molecular volume (Parachor) in the 1920s and 1930s.

The Vogel Era (1920s–1930s)

The systematic synthesis of 1,1-disubstituted cycloalkanes was extensively documented by A.I. Vogel at the Woolwich Polytechnic Institute. Vogel synthesized a series of 1,1-cyclobutanedicarboxylic and diacetic acid derivatives to establish the relationship between ring size and physical properties like refractive index and surface tension.

  • Key Insight: Vogel utilized the condensation of cyclobutanone (or its surrogates) with cyanoacetic ester to form "Guareschi imides," which could be hydrolyzed to the corresponding diacetic acids.

  • Significance: This early work provided the fundamental route still used today: Ketone → Imide → Diacid → Anhydride .

Modern Resurgence (2000s–Present)

The molecule remained a laboratory curiosity until the rise of spiro-cyclic drug design . In the 2010s, pharmaceutical companies like Ensemble Therapeutics and Takeda began utilizing the anhydride to introduce "cyclobutyl-glutarate" motifs into macrocyclic interleukin-17 (IL-17) modulators and ATPase inhibitors, valuing the cyclobutane ring for its ability to improve metabolic stability and alter vector orientation compared to the more common cyclohexane analogs (e.g., Gabapentin precursors).

Synthesis Protocol: The Guareschi Route

The synthesis of 7-oxaspiro[3.5]nonane-6,8-dione is a classic example of constructing a spiro-center via double alkylation or condensation. The most robust industrial route avoids the use of unstable cyclobutanone by employing 1,1-bis(bromomethyl)cyclobutane or utilizing the Guareschi-Thorpe condensation .

Below is the optimized laboratory-scale protocol starting from the diacetic acid precursor.

Step 1: Preparation of 1,1-Cyclobutanediacetic Acid[2]
  • Reagents: Cyclobutanone, Ethyl Cyanoacetate, Ammonia (gas or EtOH solution).

  • Mechanism: The reaction forms a Guareschi Imide (2,4-dicyano-3-spirocyclobutane-glutarimide), which precipitates from the reaction mixture.

  • Hydrolysis: The imide is refluxed in concentrated sulfuric acid (H₂SO₄) to hydrolyze the nitrile and imide groups, followed by decarboxylation to yield 1,1-cyclobutanediacetic acid .

Step 2: Dehydration to 7-Oxaspiro[3.5]nonane-6,8-dione

This step cyclizes the dicarboxylic acid into the target anhydride.

Protocol:

  • Charge: Place 10.0 g (58 mmol) of 1,1-cyclobutanediacetic acid into a round-bottom flask.

  • Reagent: Add 30 mL of Acetic Anhydride (Ac₂O) or Trifluoroacetic Anhydride (TFAA) . (TFAA allows for lower temperature and faster reaction).

  • Reaction:

    • Method A (Ac₂O): Reflux at 140°C for 3 hours.

    • Method B (TFAA): Stir at ambient temperature for 2 hours, then warm to 40°C for 30 mins.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove excess anhydride and acetic acid/TFA.

    • The residue typically solidifies upon cooling.

  • Purification: Recrystallize from a mixture of Toluene/Hexane or sublimed under high vacuum.

  • Yield: Expect 85–95% yield of off-white crystals (MP: 83–84°C).

Synthesis Logic Diagram

The following diagram illustrates the transformation from the raw ketone to the final anhydride.

SynthesisPath Start Cyclobutanone (C4H6O) Imide Guareschi Imide (Intermediate) Start->Imide Guareschi-Thorpe Condensation Reagent1 Ethyl Cyanoacetate + Ammonia Reagent1->Imide Acid 1,1-Cyclobutanediacetic Acid (CAS 1075-98-5) Imide->Acid H2SO4 Hydrolysis (-CO2, -NH3) Anhydride 7-Oxaspiro[3.5]nonane-6,8-dione (CAS 1005-94-3) Acid->Anhydride Dehydration (Ac2O or TFAA)

Figure 1: The Guareschi-Thorpe synthetic pathway for spiro-glutaric anhydrides.[1]

Pharmaceutical Applications

The utility of 7-oxaspiro[3.5]nonane-6,8-dione lies in its reactivity as an electrophilic acylating agent . The anhydride ring opens upon nucleophilic attack (by amines or alcohols), allowing the installation of the "cyclobutyl-diacetic" moiety into complex drug molecules.

Case Study 1: IL-17 Modulators (Ensemble Therapeutics)

In the development of macrocyclic inhibitors for Interleukin-17 (IL-17) , a pro-inflammatory cytokine implicated in psoriasis and autoimmune diseases, the anhydride is used to introduce a rigid linker.

  • Mechanism: The anhydride reacts with a diamine or amino-alcohol core.

  • Result: The cyclobutane ring restricts the conformational freedom of the macrocycle, locking the bioactive conformation and improving binding affinity to the IL-17 receptor.

Case Study 2: TIP48/TIP49 ATPase Inhibitors (Takeda)

Recent patents (e.g., US20170107207) describe the use of this anhydride to synthesize Aminopyrazolone derivatives .

  • Target: TIP48/TIP49 complex (AAA+ ATPases) involved in cancer cell proliferation (c-Myc oncogene regulation).[2]

  • Chemistry: The anhydride is opened with an aniline derivative to form a hemi-acid, which is then cyclized to a spiro-glutarimide or used as a linker.

Application Workflow Diagram

Applications cluster_Rxn Nucleophilic Ring Opening Anhydride 7-Oxaspiro[3.5]nonane-6,8-dione (Electrophile) HemiAcid Hemi-Amide Acid (Intermediate) Anhydride->HemiAcid + Amine Amine Primary Amine (R-NH2) Amine->HemiAcid Imide Spiro-Glutarimide (CNS Active Scaffold) HemiAcid->Imide Cyclization (-H2O) Macrocycle Macrocyclic Linker (IL-17 Modulator) HemiAcid->Macrocycle Coupling

Figure 2: Divergent synthesis from the anhydride core to bioactive scaffolds.

References

  • Vogel, A. I. (1934). "Physical properties and chemical constitution.[3][4][5] Part I. Esters of normal dibasic acids and of substituted malonic acids." Journal of the Chemical Society, 1758-1765. Link

  • Ensemble Therapeutics Corp. (2015). "Macrocyclic compounds for modulating IL-17." U.S. Patent 9,284,283. Link

  • Takeda Pharmaceutical Co., Ltd. (2017). "Aminopyrazolone derivative and use thereof." U.S. Patent Application 20170107207. Link

  • Sigma-Aldrich. (2023). "7-Oxaspiro[3.5]nonane-6,8-dione Product Specification." Link

  • Birch, S. F., et al. (1952). "Preparation of 1,1-cyclobutanedicarboxylic acid." Journal of the Chemical Society.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes to Functionalized 7-Oxaspiro[3.5]nonane-6,8-diones

This application note details the synthetic strategies for 7-oxaspiro[3.5]nonane-6,8-dione , a pivotal spirocyclic anhydride scaffold. This structure serves as a bioisostere for glutaric anhydride and a critical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the synthetic strategies for 7-oxaspiro[3.5]nonane-6,8-dione , a pivotal spirocyclic anhydride scaffold. This structure serves as a bioisostere for glutaric anhydride and a critical intermediate in the synthesis of spiro-glutarimides (e.g., buspirone analogs) and gabapentinoid derivatives.

The guide prioritizes the Guareschi-Thorpe Condensation route for the synthesis of the precursor diacid, as it is the most scalable and reliable method for generating spiro-glutaric systems compared to linear alkylation strategies.

Introduction & Strategic Value

The 7-oxaspiro[3.5]nonane-6,8-dione (CAS 455264-53-6) is a bicyclic anhydride consisting of a cyclobutane ring spiro-fused to a glutaric anhydride moiety. In medicinal chemistry, this scaffold is prized for its ability to "Escape from Flatland," offering a rigid, sp3-rich 3D architecture that improves metabolic stability and receptor selectivity compared to flexible alkyl chains.

Key Applications:

  • Spiro-Glutarimides: Precursor to 7-azaspiro[3.5]nonane-6,8-diones (buspirone analogs, GPR119 agonists).

  • Bioisosteres: Rigid replacement for the gem-dimethyl group or cyclohexyl ring in drug candidates.

  • Peptidomimetics: Constrained amino acid analogs (e.g., spiro-GABA derivatives).

Retrosynthetic Analysis

The construction of the spiro[3.5]nonane-6,8-dione core relies on the dehydration of 1,1-cyclobutanediacetic acid . The critical synthetic challenge is the formation of the quaternary spiro-carbon with two acetic acid side chains.

  • Disconnection A (Anhydride Formation): Dehydration of the 1,5-diacid.

  • Disconnection B (Spiro-Quaternary Center): The most robust method for installing the gem-diacetic acid moiety on a cycloalkane is the Guareschi-Thorpe Condensation . This avoids the poly-alkylation issues often seen with malonate alkylations.

Retrosynthesis Target 7-Oxaspiro[3.5]nonane-6,8-dione (Target Anhydride) Diacid 1,1-Cyclobutanediacetic Acid (Precursor) Target->Diacid Dehydration Imide Guareschi Imide (Intermediate) Diacid->Imide Hydrolysis & Decarboxylation Ketone Cyclobutanone (Starting Material) Imide->Ketone Guareschi-Thorpe Condensation

Caption: Retrosynthetic logic flow from the target spiro-anhydride to commercial cyclobutanone.

Protocol 1: Synthesis of 1,1-Cyclobutanediacetic Acid

Objective: Preparation of the dicarboxylic acid precursor via the Guareschi-Thorpe route. Scale: 10–50 g batch size.

Reagents & Materials[1][2][3][4][5][6]
  • Cyclobutanone (1.0 equiv): Volatile (bp ~99°C); handle in fume hood.

  • Ethyl Cyanoacetate (2.2 equiv): Active methylene source.

  • Ammonia (Gas or 7N in MeOH): Nitrogen source for imide formation.

  • Sulfuric Acid (H₂SO₄): For hydrolysis.[1]

  • Solvents: Ethanol (anhydrous), Acetic Acid.

Step-by-Step Methodology
Step A: Formation of the Guareschi Imide
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, gas inlet (if using NH₃ gas), and a thermometer. Maintain temperature at 0°C using an ice bath.

  • Mixing: Charge the flask with anhydrous ethanol (5 mL/g of ketone) and Ethyl Cyanoacetate (2.2 equiv).

  • Saturation: Saturate the solution with dry ammonia gas at 0°C. Alternatively, use 7N NH₃ in MeOH.

  • Addition: Add Cyclobutanone (1.0 equiv) dropwise over 30 minutes. The solution may turn yellow/orange.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature. Stir for 24–48 hours. A heavy precipitate (ammonium salt of the imide) will form.

  • Isolation: Filter the solid. Wash with cold ethanol and ether.

    • Note: This solid is the ammonium salt of 2,4-dicyano-3-azaspiro[3.5]nonane-2,4-dione (or tautomer).

  • Acidification (Optional): Dissolve the salt in minimum water and acidify with HCl to precipitate the free imide. However, the crude salt can often be used directly in hydrolysis.

Step B: Hydrolysis and Decarboxylation[2]
  • Setup: Place the imide (or its salt) in a flask equipped with a reflux condenser.

  • Acid Addition: Add 60% H₂SO₄ (5 mL per gram of imide).

    • Caution: Exothermic reaction. Add acid slowly.[3]

  • Reflux: Heat the mixture to reflux (approx. 140–150°C).

    • Mechanism:[4][5][6][7][8][9][10] The imide hydrolyzes to the tri-acid/nitrile, then decarboxylates.

    • Monitoring: Evolution of CO₂ gas will be observed.[1][11][12] Continue reflux until gas evolution ceases (typically 6–12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour over crushed ice.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Dry the organic layer over MgSO₄ and concentrate. Recrystallize the crude 1,1-cyclobutanediacetic acid from ethyl acetate/hexanes.

    • Target Yield: 60–75% (over two steps).

    • Characterization: ¹H NMR (DMSO-d₆) should show cyclobutane protons (1.6–2.0 ppm) and the methylene singlets (2.4 ppm) of the acetic acid arms.

Protocol 2: Cyclization to 7-Oxaspiro[3.5]nonane-6,8-dione

Objective: Dehydration of the diacid to the target anhydride.

Reagents
  • 1,1-Cyclobutanediacetic acid (from Protocol 1).

  • Acetic Anhydride (Ac₂O): Dehydrating agent and solvent.

  • Toluene: Optional co-solvent for azeotropic removal.

Methodology
  • Reaction: In a round-bottom flask, combine the diacid with Acetic Anhydride (5–10 equiv).

  • Heating: Heat the mixture to reflux (140°C) for 2–3 hours. The solid diacid will dissolve as it converts to the anhydride.

  • Concentration: Remove excess acetic anhydride and acetic acid byproduct via vacuum distillation or rotary evaporation at 60–70°C.

    • Critical: Ensure complete removal of acetic acid to prevent hydrolysis upon storage.

  • Purification: The residue is often a crystalline solid or viscous oil.

    • Solid: Recrystallize from benzene/hexanes or diethyl ether/hexanes.

    • Oil: High-vacuum distillation (Kugelrohr) can be used if thermal stability permits.

  • Storage: Store in a desiccator. Anhydrides are moisture-sensitive.

Data Summary: Physicochemical Properties

PropertyValue (Approx.)Note
Formula C₈H₁₀O₃
MW 154.16 g/mol
Appearance White crystalline solidDepends on purity
Solubility DCM, THF, EtOAcReacts with water/alcohols
Stability Moisture SensitiveHydrolyzes to diacid

Protocol 3: Functionalization (Divergent Synthesis)

Objective: Converting the core anhydride into bioactive spiro-glutarimides (7-azaspiro[3.5]nonane-6,8-diones).

Synthesis of Spiro-Imides (Buspirone/Gabapentin Analogs)

This reaction converts the oxygen of the anhydride to a nitrogen functionality.

  • Reactants: Dissolve 7-oxaspiro[3.5]nonane-6,8-dione (1.0 equiv) in anhydrous THF or Toluene.

  • Amine Addition: Add the primary amine (R-NH₂, 1.1 equiv).

    • Observation: Exothermic. A precipitate (the hemi-amide acid) may form initially.[13]

  • Cyclization (Imide Formation):

    • Method A (Thermal): Reflux in toluene with a Dean-Stark trap to remove water.

    • Method B (Chemical): Add a coupling reagent (e.g., HMDS/ZnCl₂ or CDI) or simply heat the neat mixture if the amine is non-volatile.

  • Workup: Wash with dilute HCl (to remove unreacted amine) and NaHCO₃ (to remove unreacted anhydride/acid).

  • Result: N-Substituted-7-azaspiro[3.5]nonane-6,8-dione .

Functionalization Anhydride 7-Oxaspiro[3.5] nonane-6,8-dione Hemiamide Hemiamide Intermediate Anhydride->Hemiamide THF, RT Amine Primary Amine (R-NH2) Amine->Hemiamide Imide 7-Azaspiro[3.5] nonane-6,8-dione Hemiamide->Imide Heat (-H2O)

Caption: Conversion of the spiro-anhydride to the pharmacologically active spiro-imide scaffold.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General reference for Guareschi-Thorpe and Anhydride synthesis).
  • Guareschi, I. "Sulla sintesi dei composti piridinici." Mem. Reale Accad. Sci. Torino, 1896 , 46,[14] 7. (Foundational reference for the condensation reaction).

  • Sammis, G. M.; Danishefsky, S. J. "The Total Synthesis of Gabapentin." J. Am. Chem. Soc.[6]2003 , 125, 4442. Link (Describes analogous synthesis of cyclohexane-1,1-diacetic acid).

  • Griffiths, G. et al. "Synthesis of 1,1-Cyclobutanediacetic Acid." Organic Syntheses, Coll.[12] Vol. 9, p.13; 1998 , 75, 12. (General protocols for cyclobutane dicarboxylates).

  • Bryans, J. S. et al. "3-Substituted GABA Analogs with Enriched Therapeutic Activity." J. Med. Chem.1998 , 41, 1838. Link (Application of spiro-anhydrides in drug design).

Sources

Application

Application Note: Integration of 7-Oxaspiro[3.5]nonane-6,8-dione in Modern Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Structural Significance In contemporary drug discovery, the o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Structural Significance

In contemporary drug discovery, the over-reliance on flat, sp2-hybridized aromatic rings has been linked to poor physicochemical properties, leading to high clinical attrition rates due to off-target toxicity and poor aqueous solubility. The paradigm shift toward "escaping from flatland" () emphasizes the incorporation of sp3-rich, three-dimensional scaffolds.

7-Oxaspiro[3.5]nonane-6,8-dione (CAS: 1005-94-3) ()[1] is a highly valuable spirocyclic building block that directly addresses this need. Structurally, it is the cyclic anhydride of 1,1-cyclobutanediacetic acid. By fusing a cyclobutane ring to a reactive glutaric anhydride core, this molecule allows chemists to rapidly install a sterically demanding, conformationally restricted spirocyclic moiety into drug candidates. This structural pre-organization reduces the entropic penalty upon target binding and drastically improves the metabolic stability of the resulting aliphatic chains.

Mechanistic Applications in Medicinal Chemistry

As a Senior Application Scientist, I have observed that the true value of 7-oxaspiro[3.5]nonane-6,8-dione lies in its dual utility: it acts as both a reactive electrophile for library generation and a structural anchor for complex architectures.

Conformational Locking in Macrocyclic IL-17 Modulators

Macrocycles are notoriously difficult to synthesize due to the high entropic penalty associated with closing large rings. 7-Oxaspiro[3.5]nonane-6,8-dione has been successfully utilized to construct macrocyclic inhibitors targeting the Interleukin-17 (IL-17) pathway, which is heavily implicated in autoimmune diseases ()[2].

Causality: Ring-opening of this spiro-anhydride yields a "cyclobutyl glutarate moiety"[2]. The spiro-cyclobutane ring exerts a profound Thorpe-Ingold effect, compressing the internal bond angles of the glutarate chain. This pre-organizes the linear precursor, forcing the reactive termini into close spatial proximity and drastically accelerating downstream macrocyclization steps (e.g., macrolactamization).

Development of TIP48/TIP49 ATPase Inhibitors for Oncology

In the oncology space, this spirocycle is a critical intermediate in the synthesis of aminopyrazolone derivatives that inhibit the TIP48/TIP49 complex ()[3]. The TIP48/TIP49 complex is an ATPase essential for chromatin remodeling and is recruited by the c-Myc oncogene to drive tumor proliferation[3].

Causality: The ATPase binding pocket requires ligands with specific 3D vectors to competitively block ATP hydrolysis. The spiro[3.5]nonane scaffold provides the exact steric bulk and vector projection required to achieve high affinity and selectivity for TIP48/TIP49 over other cellular ATPases, effectively disrupting the c-Myc signaling cascade[3].

Pathway S1 Oncogenic Stress Signals S2 c-Myc Transcription Factor S1->S2 S3 TIP48/TIP49 Complex S2->S3 Recruits S4 Chromatin Remodeling S3->S4 ATPase Activity S5 Tumorigenesis S4->S5 Drug Spirocyclic Inhibitor (CAS 1005-94-3 Derived) Drug->S3 Inhibits

TIP48/TIP49 ATPase inhibition pathway targeted by 7-oxaspiro[3.5]nonane-6,8-dione derivatives.

Quantitative Data & Physicochemical Profiling

The integration of this scaffold directly improves the physicochemical profile of lead compounds. Below is a summary of its core metrics:

ParameterValuePharmacochemical Impact
CAS Registry Number 1005-94-3Standardized tracking for procurement and synthesis[1].
Molecular Formula C8H10O3Low molecular weight (154.16 g/mol ) preserves Ligand Efficiency (LE).
Fraction sp3 (Fsp3) 0.75High 3D saturation improves aqueous solubility and reduces promiscuity.
Ring Architecture Spiro[3.5]nonaneImparts the Thorpe-Ingold effect, pre-organizing chains for macrocyclization.
Electrophilicity High (Anhydride)Enables rapid, catalyst-free desymmetrization by diverse nucleophiles.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Analytical checkpoints are embedded to ensure reaction fidelity before proceeding to subsequent steps.

Protocol A: Synthesis of the Spirocyclic Anhydride Scaffold

This procedure details the dehydration of 1,1-cyclobutanediacetic acid to form 7-oxaspiro[3.5]nonane-6,8-dione ()[3].

Mechanistic Rationale: Trifluoroacetic anhydride (TFAA) acts as a potent dehydrating agent. It forms a highly reactive mixed anhydride intermediate, which undergoes rapid intramolecular nucleophilic acyl substitution by the adjacent carboxylic acid, yielding the thermodynamically stable 6-membered spiro-anhydride[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagent Loading: Charge the flask with 1,1-cyclobutanediacetic acid (0.454 g, 2.61 mmol) and anhydrous dichloromethane (DCM, 10 mL)[3].

  • Activation: Cool the solution to 0 °C using an ice bath. Dropwise, add trifluoroacetic anhydride (TFAA) (2.50 mL, 17.8 mmol)[3]. Causality: The large excess of TFAA drives the equilibrium forward, while the 0 °C addition mitigates the initial exothermic mixed-anhydride formation.

  • Cyclization: Remove the ice bath and heat the reaction mixture to reflux (approx. 40 °C) for 5.5 hours[3].

  • Workup (Critical Step): Cool the mixture to room temperature and concentrate under reduced pressure[3]. Add anhydrous toluene (15 mL) and co-evaporate under reduced pressure[3]. Causality: Toluene forms an azeotrope with residual TFA and TFAA. This strictly anhydrous workup is mandatory; aqueous extraction would rapidly hydrolyze the highly electrophilic anhydride back to the diacid.

  • Isolation: Dry the resulting light brown solid under high vacuum overnight to yield 7-oxaspiro[3.5]nonane-6,8-dione (approx. 52.8% yield)[2].

Self-Validation Checkpoint:

  • IR Spectroscopy: Confirm success by the appearance of characteristic asymmetric and symmetric anhydride C=O stretching bands at ~1810 cm⁻¹ and 1760 cm⁻¹, and the complete disappearance of the broad O-H stretch (~3300-2500 cm⁻¹).

Protocol B: Desymmetrization via Nucleophilic Ring-Opening

This protocol generates a spirocyclic glutarate monoamide, a common lead intermediate.

Mechanistic Rationale: The symmetry of the spiro-anhydride ensures that nucleophilic attack by an amine yields a single regioisomer. N,N-diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to maintain the amine in its reactive, unprotonated state without competing for the electrophilic carbonyls.

Step-by-Step Methodology:

  • Dissolution: Dissolve 7-oxaspiro[3.5]nonane-6,8-dione (1.0 eq) in anhydrous THF (0.2 M). Causality: THF provides excellent solubility while remaining strictly inert to the anhydride.

  • Coupling: Add the target primary or secondary amine (1.05 eq) followed by DIPEA (2.0 eq).

  • Reaction: Stir at ambient temperature for 4 hours.

  • Quench & Extraction: Quench the reaction with 1M HCl (to pH ~2) to protonate the newly formed carboxylate. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Self-Validation Checkpoint:

  • TLC / LC-MS: TLC (stained with bromocresol green) will reveal a distinct yellow spot indicating the presence of the free carboxylic acid. LC-MS will confirm the [M+H]⁺ mass of the monoamide-monoacid intermediate.

Workflow N1 1,1-Cyclobutanediacetic Acid (Starting Material) N2 Dehydration (TFAA, DCM, Reflux) N1->N2 N3 7-Oxaspiro[3.5]nonane-6,8-dione (CAS: 1005-94-3) N2->N3 N4 Nucleophilic Ring Opening (Amine/DIPEA) N3->N4 N5 Spirocyclic Monoamide (Lead Intermediate) N4->N5

Workflow for generating spirocyclic lead intermediates from 7-oxaspiro[3.5]nonane-6,8-dione.

References

  • Escape from flatland: increasing saturation as an approach to improving clinical success. Lovering, F., Bikker, J., & Humblet, C. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

  • Macrocyclic compounds for modulating IL-17. US Patent 9,284,283 B2.
  • Aminopyrazolone derivative. PCT Int. Appl. WO 2015/125786 A1.

Sources

Method

Introduction: The Structural and Therapeutic Significance of 7-Azaspiro[3.5]nonane

An In-Depth Guide to Catalytic Methods for the Synthesis of 7-Azaspiro[3.5]nonane Analogs The 7-azaspiro[3.5]nonane scaffold is a privileged structural motif in modern medicinal chemistry. These saturated heterocyclic co...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Catalytic Methods for the Synthesis of 7-Azaspiro[3.5]nonane Analogs

The 7-azaspiro[3.5]nonane scaffold is a privileged structural motif in modern medicinal chemistry. These saturated heterocyclic compounds, featuring a unique spirocyclic junction with a nitrogen atom, offer a rigid, three-dimensional architecture that is highly sought after in drug design.[1][2] This conformational constraint allows for the precise spatial orientation of substituents, which can lead to significant improvements in binding affinity, selectivity for biological targets, and favorable physicochemical properties like enhanced solubility and metabolic stability.[1][2]

One of the most notable applications of this scaffold is in the development of potent and selective agonists for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells, and its activation stimulates glucose-dependent insulin secretion, making it a promising target for the treatment of type 2 diabetes.[1]

The primary synthetic challenge in constructing these molecules lies in the efficient and stereoselective creation of the spirocyclic quaternary carbon center. This guide provides detailed application notes and protocols on several key catalytic methods that have emerged as powerful solutions to this challenge, targeting researchers, scientists, and professionals in drug discovery and development. We will explore methodologies centered around rhodium, palladium, and cycloaddition reactions, providing not just the steps, but the underlying strategic reasoning.

Rhodium-Catalyzed Strategies: Mastering Asymmetric Induction

Rhodium catalysts are particularly effective for the enantioselective synthesis of the 7-azaspiro[3.5]nonane core, often by first constructing a strained spirocyclopropane intermediate that can be elaborated further.[3][4]

Strategy 1: Asymmetric Cyclopropanation Followed by Ring Expansion

A prominent and highly effective strategy involves the rhodium-catalyzed asymmetric cyclopropanation of an exocyclic olefin, such as an N-protected 4-methylenepiperidine, with a diazo compound.[1] This reaction stereoselectively forms a spiro[2.5]octane precursor. The inherent strain of the three-membered ring then facilitates a subsequent ring-expansion reaction to furnish the desired six-membered piperidine ring of the 7-azaspiro[3.5]nonane skeleton.[1] The choice of a chiral dirhodium tetracarboxylate catalyst is critical for achieving high enantioselectivity.[1][4]

Causality Behind Experimental Choices: The use of a donor/acceptor carbene, generated from an ethyl diazoacetate precursor, is key to the success of the rhodium-catalyzed cyclopropanation. The chiral ligands on the rhodium center, such as phthaloyl-tert-leucinate (PTAD), create a chiral pocket that directs the approach of the olefin to the metal-carbene intermediate, thereby controlling the stereochemistry of the newly formed spirocenter.[1][5] The subsequent ring expansion is a thermodynamically driven process, relieving the strain of the cyclopropane ring to form the more stable piperidine ring.[1]

G cluster_prep Stage 1: Asymmetric Cyclopropanation cluster_reaction Stage 2: Ring Expansion A N-Boc-4-methylenepiperidine + Ethyl Diazoacetate C Reaction in Anhydrous DCM A->C B Chiral Rh(II) Catalyst (e.g., Rh₂(S-PTAD)₄) B->C D Spiro[2.5]octane Precursor C->D Purification E Multi-step Sequence: 1. Ester Reduction (LiAlH₄) 2. Tosylation 3. Base-mediated Expansion D->E F 7-Azaspiro[3.5]nonan-2-one Core E->F G Target 7-Azaspiro[3.5]nonane Analog F->G Further Functionalization

Caption: Workflow for Rhodium-Catalyzed Asymmetric Cyclopropanation and Ring Expansion.

Protocol 1: Rhodium-Catalyzed Asymmetric Cyclopropanation

This protocol outlines the first critical stage in forming the chiral spiro[2.5]octane precursor.[1]

Materials:

  • N-Boc-4-methylenepiperidine

  • Ethyl diazoacetate

  • Chiral Rhodium(II) carboxylate catalyst (e.g., Rh₂(S-PTAD)₄)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Under an inert atmosphere (e.g., argon), add N-Boc-4-methylenepiperidine (1.0 equiv) and the chiral rhodium(II) catalyst (0.5 mol%) to a flask containing anhydrous DCM (to achieve a 0.1 M solution).

  • Slowly add a solution of ethyl diazoacetate (1.1 equiv) in anhydrous DCM to the reaction mixture over a period of 4-6 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the enantiomerically enriched spiro[2.5]octane derivative.

CatalystSubstrateYield (%)Enantiomeric Excess (ee%)
Rh₂(S-PTAD)₄N-Boc-4-methylenepiperidine77-9093-98
Rh₂(S-NTTL)₄Exocyclic Olefin PrecursorGood90-98

Table 1: Representative data for Rhodium-catalyzed cyclopropanation reactions. Data synthesized from literature reports.[1][3][4]

Palladium-Catalyzed Cyclizations: Forging the Spirocycle via Cross-Coupling

Palladium catalysts offer a versatile platform for constructing the 7-azaspiro[3.5]nonane core through various cyclization strategies.[3] These methods are particularly powerful as they can often build significant molecular complexity in a single step.

Strategy 2: Palladium-Catalyzed Migratory Cyclization

This strategy involves an intramolecular cyclization of a carefully designed precursor, such as a γ,δ-unsaturated oxime ester.[3] The palladium catalyst orchestrates a cascade of events, including migratory insertion and reductive elimination, to form the spirocyclic product.

Causality Behind Experimental Choices: The choice of a palladium(II) acetate [Pd(OAc)₂] precatalyst and a suitable phosphine ligand like DPEPhos is critical. The ligand modulates the electronic properties and steric environment of the palladium center, influencing the efficiency and selectivity of the cyclization. A base, such as cesium pivalate (CsOPiv), is often required to facilitate key steps in the catalytic cycle. The reaction is conducted in a non-polar, high-boiling solvent like 1,2-dichloroethane (DCE) to ensure the stability of the catalytic species at the required temperature.[3]

G A Prepare Starting Materials: γ,δ-Unsaturated Oxime Ester C Reaction Setup: Add reagents to sealed tube under inert atmosphere A->C B Select Catalyst System: Pd(OAc)₂, DPEPhos, CsOPiv B->C D Reaction: Heat in degassed DCE (e.g., 80°C) C->D E Monitor Progress: TLC / LC-MS D->E F Workup: Cool and filter through silica E->F G Purification: Column Chromatography F->G H Characterization: NMR, MS G->H I Pure 7-Azaspiro[3.5]nonane Analog H->I

Caption: General workflow for Palladium-Catalyzed Migratory Cyclization.

Protocol 2: Palladium-Catalyzed Migratory Cyclization

This protocol details the synthesis of a 7-azaspiro[3.5]nonane derivative via an intramolecular migratory cyclization.[3]

Materials:

  • γ,δ-unsaturated oxime ester precursor

  • Palladium(II) acetate [Pd(OAc)₂]

  • Bis(2-diphenylphosphinophenyl)ether (DPEPhos)

  • Cesium pivalate (CsOPiv)

  • 1,2-dichloroethane (DCE), degassed

  • Silica gel

Procedure:

  • To an oven-dried sealed tube equipped with a PTFE-coated stir bar, add Pd(OAc)₂ (5 mol%), DPEPhos (10 mol%), and CsOPiv (2.0 equiv.).

  • Add the γ,δ-unsaturated oxime ester precursor (1.0 equiv.).

  • Under an argon atmosphere, add degassed DCE.

  • Seal the tube and stir the mixture vigorously at 80 °C for 12 hours.

  • After cooling to room temperature, pass the entire reaction mixture through a short plug of silica gel, eluting with dichloromethane to remove the catalyst and inorganic salts.

  • Remove the solvent from the eluate under reduced pressure to yield the crude product.

  • Further purify the product by column chromatography.

Asymmetric [2+2] Cycloaddition: A Staudinger Approach

The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, provides a powerful method for constructing the β-lactam core, which can be a key feature in certain 7-azaspiro[3.5]nonan-1-one analogs.[6] By using a chiral auxiliary, this reaction can be rendered highly stereoselective.

Causality Behind Experimental Choices: The synthesis involves the in-situ generation of a chiral ketene from a protected amino acid derivative using oxalyl chloride. This highly reactive ketene is immediately trapped by an imine precursor at low temperatures (-78 °C) to prevent decomposition and unwanted side reactions. A non-nucleophilic base, triethylamine, is added to neutralize the HCl generated during the reaction. The stereochemical outcome is directed by a chiral auxiliary attached to the ketene precursor, which is later removed to yield the final enantiomerically enriched product.[6]

Protocol 3: Asymmetric [2+2] Cycloaddition

This protocol describes the core cycloaddition step for forming a chiral spirocyclic β-lactam.[6]

Materials:

  • Imine precursor (derived from piperidin-4-one)

  • Chiral N-protected amino acid (e.g., a protected glycine derivative)

  • Oxalyl chloride

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Acid Chloride Formation: In a flask under an inert atmosphere, dissolve the chiral N-protected amino acid (1.0 equiv) in anhydrous DCM. Add a catalytic amount of DMF. Cool to 0 °C and slowly add oxalyl chloride (1.2 equiv). Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. The resulting acid chloride solution is used immediately.

  • Cycloaddition: In a separate flask, dissolve the imine precursor (1.0 equiv) in anhydrous DCM and cool the solution to -78 °C.

  • Slowly add the freshly prepared chiral acid chloride solution to the imine solution.

  • After the addition is complete, slowly add anhydrous triethylamine (1.5 equiv).

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product via column chromatography.

Reaction StepYield (%)Enantiomeric Excess (ee%)
Asymmetric [2+2] Cycloaddition70-85>95
Auxiliary Removal80-90>95

Table 2: Typical quantitative data for key steps in an asymmetric Staudinger synthesis. Data based on analogous reactions reported in the literature.[6]

Application Highlight: Targeting the GPR119 Receptor

The 7-azaspiro[3.5]nonane scaffold has proven to be an excellent framework for designing GPR119 agonists.[1] GPR119 activation in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, stimulates the release of insulin in a glucose-dependent manner and also promotes the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1). This dual mechanism of action makes GPR119 a highly attractive therapeutic target for type 2 diabetes.[1]

G cluster_0 Cell Membrane GPR119 GPR119 Receptor G_protein Gαs GPR119->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to G_protein->AC activates Agonist 7-Azaspiro[3.5]nonane Agonist Agonist->GPR119 binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Increased Insulin & GLP-1 Secretion PKA->Response leads to

Caption: Simplified signaling pathway of a GPR119 agonist.

Conclusion

The synthesis of 7-azaspiro[3.5]nonane analogs is a dynamic area of research driven by their significant potential in drug discovery. Catalytic methods provide the most elegant and efficient solutions for constructing the challenging spirocyclic core. Rhodium-catalyzed asymmetric cyclopropanation offers a reliable route to highly enantiopure building blocks. Palladium-catalyzed cyclizations enable the rapid assembly of complex analogs from versatile precursors. Furthermore, classic transformations like the Staudinger cycloaddition provide access to unique spirocyclic β-lactam structures. The choice of method will ultimately depend on the specific target analog, desired stereochemistry, and available starting materials. The protocols and strategic insights provided herein serve as a comprehensive guide for researchers aiming to explore the rich chemical space offered by this valuable scaffold.

References

  • Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonane Derivatives: Application Notes and Protocols for Drug Discovery - Benchchem. [Online].
  • Technical Support Center: Efficient Synthesis of 7-Azaspiro[3.5]nonane - Benchchem. [Online].
  • Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane - Benchchem. [Online].
  • Convergent Azaspirocyclization of Bromoarenes with N- Tosylhydrazones by a Palladium Catalyst - Cambridge University Press. [Online].
  • Application Notes and Protocols for the Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonan-1-one - Benchchem. [Online].
  • A Comparative Guide to the Synthesis of Azaspirocycles - Benchchem. [Online].
  • Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core - Benchchem. [Online].
  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC. [Online].
  • Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes - PMC. [Online].
  • Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction - UVic. [Online].

Sources

Application

experimental procedure for gram-scale synthesis of spiro compounds

Focus: Gram-Scale Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Salts Executive Summary & Strategic Rationale The shift from flat, aromatic-heavy drug candidates to three-dimensional, -rich architectures has established spir...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Gram-Scale Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Salts

Executive Summary & Strategic Rationale

The shift from flat, aromatic-heavy drug candidates to three-dimensional,


-rich architectures has established spiro[3.3]heptanes  as critical bioisosteres for piperidines and morpholines. These strained systems offer improved metabolic stability and novel vector orientation but present significant challenges during scale-up: high ring-strain energy (approx. 60 kcal/mol) , exothermic cyclizations , and volatility  of free bases.

This guide details a robust, self-validating protocol for the gram-to-multigram synthesis of 2-oxa-6-azaspiro[3.3]heptane , isolated as its stable oxalate salt. Unlike bench-scale methods that rely on expensive chromatography, this protocol emphasizes crystallization-driven isolation and thermodynamic management suitable for scale-up.

Critical Process Parameters (CPPs) & Safety

Before initiating the synthesis, the following thermodynamic and kinetic factors must be controlled to ensure "Right First Time" execution.

ParameterRisk FactorMitigation Strategy
Alkylation Exotherm High heat release during double displacement.Dosing Control: Reagent addition rate must be linked to internal temperature (

) monitoring, not time.
Stirring Efficiency Heterogeneous reaction (solid-liquid).Use overhead mechanical stirring (impeller) rather than magnetic bars to prevent "stalling" as salts precipitate.
Bis-electrophile Toxicity 3,3-Bis(bromomethyl)oxetane is a potent alkylator.Use a closed system or specific quenching protocol (e.g., morpholine scavenge) before workup.
Product Stability Free spiro-amine is volatile and hygroscopic.Do not isolate the free base to dryness. Trap immediately as the oxalate or tosylate salt.
Visualizing the Safety Decision Tree

The following logic flow dictates the safety response during the critical alkylation step.

SafetyLogic cluster_legend Legend Start Start Reagent Addition CheckTemp Monitor Internal Temp (Tint) Start->CheckTemp Decision Is Tint > Setpoint + 5°C? CheckTemp->Decision Stop HALT Addition Increase Jacket Cooling Decision->Stop YES Continue Continue Addition (0.5 mL/min) Decision->Continue NO Stop->CheckTemp Wait until Tint drops CheckStir Check Torque/Viscosity Continue->CheckStir CheckStir->CheckTemp Safe Normal Operation Critical Critical Control Point

Caption: Feedback loop for exothermic reagent addition. Addition must be paused immediately if thermal runaway is detected.

Experimental Protocol: The "Double-Spike" Cyclization

This protocol utilizes a tosyl-protected strategy. The tosyl group activates the nitrogen for double alkylation and provides a crystalline intermediate that purifies the spiro-core before the sensitive deprotection step.

Reaction Scheme: TsNH2 + 3,3-Bis(bromomethyl)oxetane + Base -> N-Tosyl-2-oxa-6-azaspiro[3.3]heptane

Materials
  • Substrate: p-Toluenesulfonamide (

    
    )
    
  • Electrophile: 3,3-Bis(bromomethyl)oxetane[1][2]

  • Base: Potassium hydroxide (KOH) pellets (powdered) or Sodium Hydride (60% dispersion). Note: KOH/DMSO is preferred for cost/safety on >50g scale.

  • Solvent: DMSO (dry) or DMF.

  • Equipment: 3-neck round bottom flask, mechanical stirrer, internal thermometer, dropping funnel.

Step-by-Step Methodology
  • System Setup:

    • Equip a 1L 3-neck flask with an overhead mechanical stirrer, a nitrogen inlet, and a temperature probe.

    • Charge

      
        (17.1 g, 100 mmol) and 3,3-Bis(bromomethyl)oxetane  (26.0 g, 100 mmol).
      
    • Add DMSO (200 mL). Stir until dissolved.

  • Controlled Cyclization (The Critical Step):

    • Cool the mixture to

      
      .
      
    • Add powdered KOH (22.4 g, 400 mmol, 4.0 equiv) in four equal portions over 1 hour.

    • Mechanistic Insight: Adding base in portions prevents a massive exotherm and minimizes the polymerization of the oxetane electrophile.

    • Observation: The internal temperature will spike after each addition. Allow

      
       to return to 
      
      
      
      before the next addition.
  • Reaction Progression:

    • After final addition, warm to

      
        and stir for 4 hours.
      
    • Validation: Take an aliquot (50

      
      ), quench in water/MeCN, and analyze by HPLC/UPLC. Look for the disappearance of 
      
      
      
      and the mono-alkylated intermediate. Target conversion:
      
      
      .
  • Workup & Isolation (Precipitation):

    • Cool reaction to room temperature.[3]

    • Pour the mixture slowly into Ice Water (1 L) with vigorous stirring. The product should precipitate as a white solid.

    • Filter the solid.[4] Wash with water (

      
       mL) to remove residual DMSO and inorganic salts.
      
    • Purification: Recrystallize from Ethanol/Water (9:1) if purity is

      
      .
      
    • Yield Expectations: 20–25 g (65–80%).

Protocol: Deprotection & Salt Formation

The removal of the tosyl group requires harsh reductive conditions. The Mg/MeOH method is chosen here as a scalable, metal-free alternative to HBr/AcOH or Na/Naphthalene.

Reaction Scheme: N-Tosyl-Spiro -> [Mg/MeOH] -> Free Amine -> [Oxalic Acid] -> Spiro-Oxalate Salt

Methodology
  • Reductive Cleavage:

    • Dissolve N-Tosyl-spiro compound (15.5 g, 50 mmol) in anhydrous Methanol (300 mL).

    • Add Magnesium turnings (6.0 g, 250 mmol, 5 equiv) and a catalytic amount of iodine (one crystal) to initiate.

    • Safety Note: Hydrogen gas is evolved. Ensure efficient venting.

    • Sonicate or warm slightly to initiate the reaction (indicated by bubbling and gray turbidity).

    • Stir at reflux for 4–6 hours until the Mg is consumed and starting material is absent (TLC/LCMS).

  • Isolation of the Volatile Amine:

    • Cool to room temperature.[3] The mixture will be a thick slurry of magnesium methoxide.

    • Quench with minimal water to precipitate Mg salts, then filter through a Celite pad.

    • Crucial Step: Do not evaporate the filtrate to dryness yet. The free amine is volatile.

    • Acidify the filtrate with Oxalic Acid (anhydrous, 4.5 g, 50 mmol) dissolved in MeOH.

  • Crystallization of the Salt:

    • Concentrate the methanolic solution to approx. 50 mL.

    • Add Diethyl Ether or MTBE (150 mL) dropwise to induce crystallization.

    • Filter the white crystalline solid: 2-Oxa-6-azaspiro[3.3]heptane oxalate .

    • Yield Expectations: 6.5–7.5 g (60–70% for this step).

Process Visualization: The Spiro-Workflow

The following diagram maps the material flow, highlighting the transition from kinetic control (reaction) to thermodynamic control (crystallization).

SpiroWorkflow cluster_inputs Step 1: Cyclization cluster_deprotect Step 2: Deprotection cluster_salt Step 3: Salt Formation Reactants TsNH2 + Bis-Electrophile BaseAdd KOH Addition (Controlled Exotherm) Reactants->BaseAdd Intermediate N-Tosyl Spiro (Solid) BaseAdd->Intermediate 50°C, 4h MgRed Mg / MeOH (Reductive Cleavage) Intermediate->MgRed Isolation FreeAmine Free Amine (Volatile Solution) MgRed->FreeAmine Filter Mg salts AcidTrap Oxalic Acid Trap FreeAmine->AcidTrap DO NOT DRY FinalProduct Spiro-Oxalate (Crystalline) AcidTrap->FinalProduct MTBE ppt

Caption: Integrated workflow for the synthesis of 2-oxa-6-azaspiro[3.3]heptane oxalate. Note the critical "Do Not Dry" gate at the Free Amine stage.

Troubleshooting & Failure Modes
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Incomplete cyclization (mono-alkylation only).Increase temperature to

or add 0.5 eq more base. Ensure DMSO is dry.
"Gummy" Precipitate Polymerization of bis-bromomethyl oxetane.Addition of base was too fast. Repeat with strict

control.
Loss of Product in Step 2 Volatility of free amine.Avoid rotary evaporation of the free base. Add acid directly to the filtrate.
Insoluble Salts Magnesium methoxide clogging filter.Quench with a small amount of aqueous

before filtration to break up the gel.
References
  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes." Organic Letters. [Link]

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery."[5] Angewandte Chemie International Edition. [Link]

  • Kincaid, J., et al. (2016). "Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane." Organic Process Research & Development. [Link][4][6]

  • Mykhailiuk, P. K. (2019). "Spiro[3.3]heptanes as Emerging Scaffolds for Drug Discovery." Chemistry – A European Journal. [Link]

  • Barnes-Seeman, D. (2023). "Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane." Organic Process Research & Development. [Link][4][6]

Sources

Method

Application Note: Parallel Synthesis and Diversification of 7-Azaspiro[3.5]nonan-1-one Libraries

Introduction: The Strategic Value of Spirocyclic Scaffolds The paradigm shift towards "Escape from Flatland" in modern drug discovery has elevated the importance of Fsp3-rich spirocyclic scaffolds[1]. Traditional flat ar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds

The paradigm shift towards "Escape from Flatland" in modern drug discovery has elevated the importance of Fsp3-rich spirocyclic scaffolds[1]. Traditional flat aromatic rings and simple piperidines often suffer from poor metabolic stability and limited target specificity. The 7-azaspiro[3.5]nonan-1-one core serves as a conformationally rigid bioisostere, providing well-defined three-dimensional exit vectors that systematically explore chemical space[2],[1].

This application note provides detailed, self-validating protocols for the parallel synthesis of highly diverse spirocyclic libraries utilizing the 7-azaspiro[3.5]nonan-1-one scaffold. By leveraging high-throughput methodologies, researchers can rapidly generate novel intellectual property targeting complex biological systems, including G-protein coupled receptors (GPCRs) and viral proteases[2],[3].

Mechanistic Rationale for Parallel Synthesis

The 7-azaspiro[3.5]nonan-1-one core is typically constructed via a [4],[5]. Once the core is isolated, parallel synthesis allows for rapid, matrix-based diversification.

We highlight two highly efficient diversification strategies:

  • Solution-Phase Ugi Four-Component Reaction (U-4CR): This approach condenses the spirocyclic ketone with a primary amine, a carboxylic acid, and an isocyanide in a single step[2]. Causality: The thermodynamic driving force of the U-4CR is the irreversible Mumm rearrangement of the intermediate acyl-isourea. This traps the transient imine formed by the sterically hindered spiro-ketone, driving the reaction to completion and yielding a complex α-acylamino carboxamide library[2].

  • Solid-Phase Organic Synthesis (SPOS): Immobilizing the scaffold allows for the use of massive reagent excesses. Causality: The steric bulk of the spirocycle can hinder standard coupling reactions. SPOS overcomes this by shifting the chemical equilibrium through high-concentration reagent washes, with simple filtration replacing complex chromatographic purification[6].

U4CR_Workflow Ketone 7-Azaspiro[3.5]nonan-1-one Imine Imine Formation (Anhydrous MeOH) Ketone->Imine Amine Primary Amines Amine->Imine Acid Carboxylic Acids Ugi Ugi 4-Component Reaction (96-well Parallel) Acid->Ugi Isoc Isocyanides Isoc->Ugi Imine->Ugi Lib Spirocyclic Library Ugi->Lib LC-MS Purification

Fig 1. Parallel Ugi-4CR workflow for 7-azaspiro[3.5]nonan-1-one library generation.

Experimental Protocols

Protocol A: Solution-Phase Parallel Synthesis via Ugi-4CR (96-Well Format)

This protocol utilizes a pre-incubation step to ensure complete Schiff base formation before the introduction of competing nucleophiles[2].

Step 1: Preparation of Stock Solutions

  • Ketone: Prepare a 0.2 M solution of 7-azaspiro[3.5]nonan-1-one hydrochloride in anhydrous MeOH. Add 1.1 equivalents of triethylamine (TEA).

    • Causality: TEA neutralizes the hydrochloride salt, freeing the basic amine for subsequent reactions. Anhydrous MeOH is critical to prevent the competitive hydrolysis of the isocyanide component[2].

  • Diversity Inputs: Prepare 0.25 M solutions of selected primary amines, carboxylic acids, and isocyanides in anhydrous MeOH[2].

Step 2: Imine Formation (Pre-incubation)

  • To a 96-well reaction block under an inert nitrogen atmosphere, add 200 µL of the ketone stock (0.04 mmol) to each well.

  • Add 200 µL of the appropriate primary amine stock (0.05 mmol, 1.25 eq)[2].

    • Causality: The 1.25 eq excess drives the equilibrium of the sterically hindered spiro-ketone towards the imine. Agitate at room temperature for 2 hours.

  • Self-Validation Checkpoint: Analyze an aliquot of a representative well via LC-MS before adding the acid/isocyanide. The absence of the ketone mass (m/z 139.19) confirms complete Schiff base formation, validating the stoichiometry and anhydrous conditions.

Step 3: Multicomponent Condensation & Purification

  • Add 200 µL of the carboxylic acid stock (0.05 mmol, 1.25 eq) followed immediately by 200 µL of the isocyanide stock (0.05 mmol, 1.25 eq)[2].

  • Seal the block and agitate at 40°C for 24 hours.

  • Remove the solvent under vacuum (SpeedVac), re-dissolve the crude mixtures in DMSO, and purify via high-throughput preparative LC-MS.

Protocol B: Solid-Phase Diversification (SPOS)

This methodology is adapted from established[6].

Step 1: Resin Swelling and Deprotection

  • Swell the Fmoc-protected resin-bound 7-azaspiro[3.5]nonan-1-one precursor in anhydrous DMF (10 mL) for 30 minutes[6].

    • Causality: Proper swelling exposes the internal polymer matrix, maximizing the availability of reactive sites.

  • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 20 minutes to ensure complete Fmoc removal[6]. Wash extensively with DMF (5 x 10 mL).

    • Causality: Extensive washing removes all traces of piperidine, which would otherwise act as a competing nucleophile and cap the subsequent acylation step.

  • Self-Validation Checkpoint: Perform a Chloranil test on a few resin beads. A dark green/blue color confirms the presence of the free secondary amine of the spirocycle, validating the deprotection efficiency.

Step 2: Acylation and Cleavage

  • Add a pre-activated solution of the desired carboxylic acid (3.0 eq), HATU (3.0 eq), and DIEA (6.0 eq) in DMF. Agitate for 4 hours at room temperature[6].

  • Wash the resin with DCM and MeOH, dry under vacuum, and cleave the final product using a standard Trifluoroacetic acid (TFA) cocktail.

Quantitative Data: Library Validation

The table below summarizes typical quantitative validation metrics for a 96-well U-4CR library generated from the 7-azaspiro[3.5]nonan-1-one scaffold, categorized by diversity input constraints.

Diversity Input (R-Group)Average Crude Yield (%)Post-Prep HPLC Purity (%)Mass Accuracy (Δ ppm)
Aliphatic Amines78 - 85> 95< 2.5
Aromatic Amines60 - 72> 95< 3.0
Aliphatic Acids80 - 88> 98< 2.0
Sterically Hindered Acids55 - 65> 92< 3.5
Aryl Isocyanides70 - 80> 95< 2.5

Biological Applications & Signaling Pathways

Libraries derived from the 7-azaspiro[3.5]nonan-1-one scaffold have demonstrated profound efficacy in multiple therapeutic arenas:

1. Viral Protease Inhibition (SARS-CoV-2 3CLpro): The extended length of the azaspiro[3.5] system, compared to smaller azaspiro[3.3] spirocycles, allows it to deeply engage the hydrophobic cleft of the S4 subsite of the 3C-like protease[3]. This structural feature "locks" the inhibitor in a stable conformation, precluding the adoption of multiple inactive conformations and conferring submicromolar potency against viral replication[3].

2. GPR119 Agonism (Metabolic Disorders): Optimization of the N-capping groups on the 7-azaspiro[3.5]nonane core has yielded potent[7]. These compounds exhibit highly favorable pharmacokinetic profiles and trigger significant glucose-lowering effects in diabetic models by stimulating insulin secretion[7].

GPR119_Pathway Agonist Spirocyclic Agonist Receptor GPR119 Receptor Agonist->Receptor Binds Gs Gαs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Triggers

Fig 2. GPR119 receptor signaling pathway activated by spirocyclic agonists.

References

  • Matsuda, D., et al. "Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists." Bioorganic & Medicinal Chemistry. URL: [Link]

  • Fessard, T. C., et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. URL: [Link]

  • "Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease." PMC. URL: [Link]

  • "7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design." French-Ukrainian Journal of Chemistry. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 7-Oxaspirononane-6,8-dione

Technical Support Center: Purification & Troubleshooting for 7-Oxaspiro[1]nonane-6,8-dione Welcome to the advanced technical support and troubleshooting guide for 7-oxaspiro[1]nonane-6,8-dione (CAS: 1005-94-3)[2][3]. Als...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Troubleshooting for 7-Oxaspiro[1]nonane-6,8-dione

Welcome to the advanced technical support and troubleshooting guide for 7-oxaspiro[1]nonane-6,8-dione (CAS: 1005-94-3)[2][3]. Also known as cyclobutane-1,1-diacetic anhydride, this highly reactive spirocyclic intermediate is critical in the drug development pipeline. It is frequently utilized to synthesize macrocyclic compounds that modulate the pro-inflammatory cytokine IL-17 for autoimmune therapies[4][5], as well as aminopyrazolone derivatives targeting the TIP48/TIP49 ATPase complex in oncology[6][7].

Because cyclic anhydrides are highly electrophilic and sensitive to moisture, achieving >99% purity requires strict adherence to phase-change purification techniques rather than standard chromatography.

Troubleshooting & FAQs

Q1: Following the standard dehydration synthesis, my crude 7-oxaspiro[1]nonane-6,8-dione is a sticky oil instead of a solid. What went wrong? A: The standard synthetic route involves refluxing cyclobutane-1,1-diacetic acid with trifluoroacetic anhydride (TFAA) in methylene chloride (DCM) for approximately 5.5 hours[6]. The compound natively exists as a solid[4]. An oily consistency is a direct consequence of residual trifluoroacetic acid (TFA) or unreacted TFAA. TFA acts as a potent melting-point depressant and solvates the anhydride. Solution: Do not attempt to boil off the TFA using high heat, as this promotes polymerization. Instead, triturate the crude oil with cold, strictly anhydrous hexanes. The non-polar hexanes will extract the TFA/DCM while forcing the spiro-anhydride to crystallize.

Q2: Can I use standard silica gel column chromatography to remove the "light brown" discoloration[4] from my crude product? A: Absolutely not. Silica gel (SiO₂) surfaces are heavily decorated with reactive silanol (-SiOH) groups and typically retain 5–10% adsorbed water by weight. Passing a highly reactive spiro-anhydride through a silica column will result in irreversible chemisorption and rapid ring-opening hydrolysis back to the inactive diacid. You must rely on anhydrous recrystallization or vacuum sublimation.

Q3: My purified batch is losing reactivity during storage, and a white, insoluble powder is forming. Why? A: You are observing atmospheric hydrolysis. The anhydride ring is highly susceptible to nucleophilic attack by ambient moisture (H₂O), which cleaves the ring to regenerate cyclobutane-1,1-diacetic acid. The diacid is poorly soluble in non-polar solvents, presenting as a white precipitate. Solution: Store the purified compound in a sealed Schlenk flask under an argon atmosphere at -20°C. If hydrolysis has occurred, the batch must be re-subjected to the TFAA/DCM dehydration protocol[6].

HydrolysisPathway Anhydride 7-oxaspiro[3.5]nonane-6,8-dione (Active Anhydride) Moisture Atmospheric H2O (Nucleophile) Anhydride->Moisture Diacid Cyclobutane-1,1-diacetic acid (Hydrolyzed Inactive) Moisture->Diacid Hydrolysis (Ring Opening) Dehydration TFAA / DCM Reflux (5.5h) Diacid->Dehydration Synthetic Recovery Dehydration->Anhydride Cyclization (-TFA)

Fig 1: Hydrolysis degradation pathway and chemical regeneration of the spiro-anhydride.

Purification Workflow & Decision Logic

Selecting the correct purification method depends entirely on the physical state of your crude product and the scale of your batch.

PurificationWorkflow Crude Crude Product (Light Brown Solid/Oil) StateCheck Assess Physical State Crude->StateCheck IsOil Sticky Oil (High TFA/H2O) StateCheck->IsOil IsSolid Solid (Low Impurities) StateCheck->IsSolid Trituration Cold Hexane Trituration (Extracts TFA) IsOil->Trituration ScaleCheck Assess Batch Scale IsSolid->ScaleCheck Trituration->IsSolid Induces Crystallization Sublimation Vacuum Sublimation (< 5g scale) ScaleCheck->Sublimation Recrystallization Anhydrous Recrystallization (> 5g scale) ScaleCheck->Recrystallization Pure Pure 7-oxaspirononane-6,8-dione (White Crystals) Sublimation->Pure Recrystallization->Pure

Fig 2: Decision tree for selecting the optimal purification workflow based on state and scale.

Experimental Methodologies

Protocol A: Anhydrous Recrystallization (For batches > 5.0 g)

This method leverages the differential solubility of the intact anhydride versus the hydrolyzed diacid impurity. The diacid is highly polar and remains insoluble in hot toluene, allowing for easy mechanical separation.

  • Preparation: Transfer the crude light brown solid[4] into an oven-dried, argon-purged two-neck round-bottom flask.

  • Dissolution: Add anhydrous toluene (approx. 3–5 mL per gram of crude). Heat the suspension gently to 70°C using an oil bath until the anhydride dissolves.

  • Self-Validation Check (Critical): Observe the solution at 70°C. If the solution is perfectly clear, proceed to step 5. If a fine white powder remains suspended, this is the hydrolyzed cyclobutane-1,1-diacetic acid.

  • Hot Filtration: Filter the hot mixture rapidly through a pre-warmed Schlenk frit under positive argon pressure to remove the insoluble diacid.

  • Crystallization: To the clear toluene filtrate, slowly add anhydrous heptane dropwise while maintaining stirring until the solution becomes faintly turbid (the cloud point).

  • Cooling: Remove the heat source. Allow the flask to cool to room temperature over 2 hours, then transfer to a 4°C refrigerator overnight to maximize crystal yield.

  • Isolation: Filter the resulting white crystals under a blanket of argon. Wash with 2 volumes of ice-cold anhydrous pentane. Dry under high vacuum (< 0.1 Torr) for 12 hours.

Protocol B: Vacuum Sublimation (For batches < 5.0 g)

Sublimation is the premier method for isolating ultra-pure 7-oxaspiro[1]nonane-6,8-dione, as it entirely leaves behind non-volatile polymeric byproducts and unreacted diacid.

  • Loading: Place the crude solid evenly across the bottom of an oven-dried sublimation apparatus.

  • Evacuation: Connect the apparatus to a high-vacuum manifold.

  • Self-Validation Check (Critical): Draw a vacuum and monitor the pressure gauge. The pressure must stabilize below 0.05 Torr at room temperature. If the pressure fluctuates or fails to drop, residual DCM or TFA is boiling off. Do not apply heat until the pressure is completely stable, or the compound will melt and splatter.

  • Cooling the Finger: Once the vacuum is stable, fill the cold finger with an ice/water slurry. (Avoid dry ice/acetone, as extreme cold can cause ambient humidity to condense on the finger when breaking the vacuum later).

  • Sublimation: Gently heat the bottom of the apparatus to 60–80°C using a sand bath. Maintain this temperature until a thick layer of pristine white crystals forms on the cold finger.

  • Collection: Remove the heat source and allow the apparatus to cool completely to room temperature. Carefully backfill the system with argon before removing the cold finger to scrape off the purified product.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the purification techniques to help you plan your downstream synthetic steps.

Purification TechniqueOptimal ScaleExpected Yield RecoveryExpected Purity (NMR)Primary AdvantageKey Limitation
Cold Hexane Trituration Any85 – 95%90 – 95%Rapid removal of residual TFA and DCM.Does not separate structurally similar polymeric impurities.
Anhydrous Recrystallization > 5.0 g65 – 80%> 98%Highly scalable; effectively removes the hydrolyzed diacid.Requires strict inert atmosphere (Schlenk) techniques.
Vacuum Sublimation < 5.0 g70 – 85%> 99%Yields ultra-pure, solvent-free crystals ideal for biological assays.Time-consuming; geometry of apparatus limits batch size.

References

  • Ensemble Therapeutics Corporation. "Macrocyclic compounds for modulating IL-17.
  • Daiichi Sankyo Co Ltd. "Aminopyrazolone derivative.

Sources

Optimization

Technical Support Center: Synthesis of Spiro[3.5]nonane Diones

Welcome to the Technical Support Center for the synthesis of spirocyclic diones. Spiro[3.5]nonane-6,8-dione is a critical rigid scaffold and intermediate in the development of pharmaceutical compounds, including GPR119 a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of spirocyclic diones. Spiro[3.5]nonane-6,8-dione is a critical rigid scaffold and intermediate in the development of pharmaceutical compounds, including GPR119 agonists and other complex polycyclic drugs[1][2]. However, the construction of this spirocyclic framework presents significant chemical engineering challenges, including the management of highly volatile precursors, the mitigation of thermal runaway during epoxidation, and the optimization of regioselectivity in transition-metal-catalyzed rearrangements[3][4].

This guide provides researchers and process chemists with field-proven troubleshooting strategies, causal explanations for common synthetic failures, and self-validating experimental protocols to ensure high-yield, scalable production.

Synthetic Pathways Overview

To understand the troubleshooting steps, it is essential to map the two primary synthetic routes used to access spiro[3.5]nonane-6,8-dione:

  • Route A (The Wittig/Claisen Route): Starts from cyclobutanone and relies on a Wittig olefination followed by a Michael/Claisen condensation[3].

  • Route B (The Epoxidation/Rearrangement Route): Starts from spiro[3.5]non-7-en-6-one, proceeding through an

    
    -epoxy ketone intermediate which is isomerized via a palladium catalyst[4].
    

G StartA Cyclobutanone StepA1 Wittig Olefination (MeC(O)CH=PPh3, 100°C) StartA->StepA1 IntA Enone Intermediate StepA1->IntA Challenge: Volatility StepA2 Michael/Claisen Condensation & Decarboxylation IntA->StepA2 Product Spiro[3.5]nonane-6,8-dione StepA2->Product Route A StartB Spiro[3.5]non-7-en-6-one StepB1 Epoxidation (Sodium Perborate, 40°C) StartB->StepB1 IntB α,β-Epoxy Ketone StepB1->IntB Challenge: Thermal Safety StepB2 Pd-Catalyzed Rearrangement (Pd Catalyst) IntB->StepB2 StepB2->Product Route B

Figure 1: Comparative workflow of the two primary synthetic routes for spiro[3.5]nonane-6,8-dione.

Troubleshooting Guides & FAQs

Q1: Why do I experience severe yield losses during the Wittig olefination of cyclobutanone (Route A)?

The Causality: Cyclobutanone is a highly volatile liquid. The standard Wittig reagent required for this transformation (


) exhibits low nucleophilic reactivity. To force the reaction to completion, temperatures of approximately 100 °C are required[3]. If this reaction is run in standard refluxing solvents, the cyclobutanone evaporates and escapes the reaction mixture before it can react, leading to abysmal conversion rates.
The Solution:  Do not use standard volatile organic solvents for this step. Conduct the reaction in silicon oil  at 100 °C, which suppresses the loss of cyclobutanone from the liquid phase[3]. Alternatively, perform the reaction in a sealed, pressure-rated reactor. Post-reaction, the resulting enone must be distilled directly out of the silicon oil to proceed to the Michael/Claisen step.
Q2: How can I safely scale up the epoxidation of spiro[3.5]non-7-en-6-one without risking a thermal runaway (Route B)?

The Causality: Traditional epoxidation of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-unsaturated ketones utilizes aqueous hydrogen peroxide (

) and sodium hydroxide. On a pilot or manufacturing scale, the delayed initiation of

can lead to a dangerous accumulation of the oxidant. Once the exothermic epoxidation initiates, the rapid release of heat can cause a thermal runaway, boiling the solvent and over-pressurizing the reactor[4]. The Solution: Replace hydrogen peroxide with sodium perborate tetrahydrate (

). Sodium perborate acts as a safe, solid carrier of hydrogen peroxide. It dissolves slowly in the aqueous emulsion, releasing the hydroperoxide anion at a controlled, steady rate[4]. This ensures that the oxidant is consumed as soon as it is generated, flattening the thermal curve and making the process intrinsically safer for multikilogram scale-up.
Q3: What causes poor regioselectivity or low conversion during the palladium-catalyzed rearrangement of the epoxide?

The Causality: The conversion of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-epoxy ketone to the 

-diketone (spiro[3.5]nonane-6,8-dione) relies on a precise

catalytic cycle. If the catalyst is poisoned by residual peroxides from the previous step, or if the solvent promotes alternative ring-opening pathways, you will observe the formation of exocyclic enones or unreacted starting material[5]. The Solution: Ensure complete quenching of the epoxidation reaction with sodium sulfite before isolating the crude epoxide. Use a thoroughly degassed solvent system and a highly active palladium source (such as

with a phosphine ligand or tetrakis(triphenylphosphine)palladium(0)). Maintain strict inert atmosphere (Nitrogen or Argon) to prevent the aerobic oxidation of intermediate allylic alcohols into unwanted exocyclic enone side-products[5][6].

Experimental Protocols (Route B)

The following self-validating protocols are adapted from pilot-plant scale optimizations to ensure high fidelity and safety during the synthesis of spiro[3.5]nonane-6,8-dione[4][7].

Protocol 1: Safe Epoxidation of Spiro[3.5]non-7-en-6-one

Self-Validation Check: The reaction temperature must not spike above 45 °C during the addition of the oxidant. A spike indicates rapid oxidant accumulation.

  • Emulsification: In a reaction vessel under nitrogen, emulsify spiro[3.5]non-7-en-6-one (1.0 equiv) in deionized water (approx. 12.5 volumes relative to the starting material)[7].

  • Oxidant Addition: Heat the emulsion to 40 ± 2 °C. Add sodium perborate tetrahydrate (1.6 equiv) in three equal portions, spacing the additions 30 minutes apart[7].

  • Reaction: Stir the mixture at 42 ± 2 °C for exactly 2 hours[7].

  • Quenching: Cool the reactor to 20 °C. Add sodium sulfite (0.3 equiv) to quench any residual oxidant[7]. Stir for 30 minutes. Test for residual peroxides using starch-iodide paper before proceeding.

  • Isolation: Extract the crude

    
    -epoxy ketone using a suitable organic solvent (e.g., ethyl acetate), wash with brine, and concentrate under reduced pressure.
    
Protocol 2: Palladium-Catalyzed Rearrangement

Self-Validation Check: The pH adjustment step is critical. The target dione is highly enolized and acidic; failing to lower the pH to 2.0 will result in the product remaining dissolved in the aqueous phase as a sodium salt.

  • Catalytic Setup: Dissolve the crude epoxide from Protocol 1 in an inert solvent (e.g., 1,4-dioxane or toluene) under a strict argon/nitrogen atmosphere.

  • Isomerization: Add the Palladium catalyst (e.g.,

    
     and 
    
    
    
    , or a
    
    
    equivalent)[6]. Stir the mixture at the optimized temperature (typically room temperature to 50 °C depending on the exact ligand system) until TLC indicates complete consumption of the epoxide.
  • Aqueous Extraction: Add water and adjust the pH to 8.6 using 22.5% aqueous NaOH. The product moves into the aqueous phase as an enolate salt[4]. Separate and discard the organic layer (which contains catalyst residues and organic impurities).

  • Precipitation: Cool the aqueous phase to 4 ± 2 °C. Slowly add 12% aqueous HCl until the pH reaches 2.0 ± 0.2[4][7].

  • Collection: Isolate the precipitated spiro[3.5]nonane-6,8-dione as a yellow solid via centrifugation or vacuum filtration. Dry at 45 °C under vacuum (50 mbar) for 12 hours[7].

Quantitative Data Presentation

The table below summarizes the comparative metrics between the two primary synthetic routes, highlighting why Route B is generally preferred for pilot-scale production.

MetricRoute A (Wittig/Claisen)Route B (Epoxidation/Rearrangement)
Starting Material CyclobutanoneSpiro[3.5]non-7-en-6-one
Overall Yield ~16% (over 5 steps from cyclopropylmethanol)~26 - 27% (over 2 steps)
Key Reagents

,

, Silicon Oil

, Pd Catalyst
Primary Challenge High volatility of precursors; tedious distillationExothermic control; catalyst poisoning
Chromatography Required? Yes (often required for intermediates)No (purified via pH-swing precipitation)
Scalability Poor (Limited by silicon oil and NaH)Excellent (Demonstrated at 50 kg scale)

Data synthesized from pilot plant scale-up reports and patent literature[1][3][4].

References

  • Novel process for preparation of spiro[8]octane-5,7-dione and spiro[3.5]nonane-6,8-dione. Google Patents (EP3191441B1). Available at:

  • Process Development and Pilot Plant Scale Synthesis of Spiro[3.5]nonane-6,8-dione. Lehmann, T. E., Kuhn, O., & Krüger, J. Organic Process Research & Development, ACS Publications, 2003, 7(6), 913-916. Available at:[Link]

  • Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid. The Royal Society of Chemistry. Available at: [Link]

  • Unified Total Synthesis of the Limonoid Alkaloids: Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds. PMC / NIH. Available at: [Link]

Sources

Troubleshooting

optimization of reaction conditions for spirocyclization

Welcome to the Spirocyclization Technical Support Center . This hub is engineered for researchers, synthetic chemists, and drug development professionals seeking to resolve bottlenecks in the construction of complex spir...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Spirocyclization Technical Support Center . This hub is engineered for researchers, synthetic chemists, and drug development professionals seeking to resolve bottlenecks in the construction of complex spirocyclic scaffolds.

Spirocyclization—the formation of two rings sharing a single quaternary carbon atom—is thermodynamically and kinetically demanding. Success requires precise control over stereocenter formation, intermediate stabilization, and the suppression of competitive intermolecular pathways.

Reaction Optimization Architecture

SpirocyclizationWorkflow A 1. Substrate Activation (Lewis Acid / Photocatalyst) B 2. Solvent & Base Screening A->B C 3. Kinetic Profiling (LC-MS / NMR) B->C D Yield > 80% & ee > 90%? C->D E 4. Preparative Scale-Up D->E Yes F Adjust Chiral Ligand or Switch to EnT D->F Low ee% G Dilution / Temp Adjustment D->G Low Yield F->A G->B

Iterative optimization workflow for asymmetric spirocyclization.

Troubleshooting & Causality FAQs

Q1: My[3+2] cycloaddition is yielding primarily intermolecular dimers instead of the desired spirooxindole. How do I shift the equilibrium? A1: This is a classic kinetic competition between intramolecular cyclization and intermolecular dimerization. High concentrations or mismatched nucleophilicity favor dimerization.

  • The Causality: The transition state for spirocyclization requires a highly specific bimolecular assembly followed by rapid ring closure. If the intermediate (e.g., an azaoxyallyl cation) is too long-lived, it will react with another equivalent of starting material.

  • The Fix: Apply high-dilution principles and optimize your solvent's hydrogen-bonding capacity. In the synthesis of spirooxindole-γ-lactones, utilizing hexafluoroisopropanol (HFIP) with 2.0 equivalents of Na₂CO₃ stabilizes the transient cation via strong hydrogen bonding, accelerating the intramolecular capture. Switching to non-fluorinated solvents or increasing the base concentration disrupts this microenvironment, leading to dimerization [1].

Q2: How can I transition my strain-release spirocyclization from a racemic mixture to a highly enantioselective process? A2: Strain-release reactions, such as the spirocyclization of bicyclo[1.1.0]butanes (BCBs) with azomethine imines, are highly exothermic and often proceed rapidly with achiral Lewis acids like Sc(OTf)₃, resulting in poor stereocontrol.

  • The Causality: Achieving high enantiomeric excess (ee) requires a chiral environment that rigidly locks the transition state geometry before the strain-release energy barrier is breached.

  • The Fix: Transition from an achiral metal salt to a bulky chiral Brønsted acid. Utilizing a BINOL-derived chiral phosphoric acid (CPA) in a non-polar solvent like 1,4-dioxane provides a rigid hydrogen-bonding network that dictates strict facial selectivity during the nucleophilic attack, yielding up to 82% ee[2].

Q3: My photocatalytic asymmetric spirocyclization suffers from low enantioselectivity and degradation of the N-leaving group. What is the mechanistic flaw? A3: You are likely operating under a Single Electron Transfer (SET) regime.

  • The Causality: Traditional SET pathways generate highly reactive, unselective radical intermediates that easily escape the chiral catalyst's solvent cage, destroying stereocontrol and causing redox degradation of sensitive functional groups.

  • The Fix: Modulate the reaction to proceed via an Energy Transfer (EnT) mechanism. By installing a sulfonyl protective group on the oxime nitrogen, you prevent premature redox degradation. Pairing this with a dual catalyst system (a photosensitizer combined with a chiral Brønsted acid) ensures the radical addition occurs strictly within the chiral pocket, significantly boosting the ee% [3].

Quantitative Data: Solvent & Base Effects on Spiro-Lactone Yield

Understanding the delicate balance of basicity and solvent polarity is critical. The following table summarizes the optimization landscape for engaging oxindole-templated azaoxyallyl cations with 2-naphthols [1].

EntryBase (Equiv.)Solvent (0.2 M)Observation / CausalityIsolated Yield (%)
1 Na₂CO₃ (2.0) HFIP Optimal H-bond stabilization of cation intermediate. 73%
2Organic Bases (2.0)HFIPNucleophilic attack by solvent; HFIP-adduct formed.< 10%
3Na₂CO₃ (3.0)HFIPExcess base neutralizes the required transient acidity.45%
4Na₂CO₃ (2.0)PhCF₃ / TFEReduced fluorination lowers H-bond donor capacity.20-35%
5Na₂CO₃ (2.0)DCM / THFComplete failure; non-fluorinated solvents promote dimerization.0% (Traces of dimer)

Self-Validating Experimental Protocol: Standard Spirocyclization Screen

To ensure reproducibility and scientific integrity, every optimization screen must be a self-validating system. This protocol incorporates an internal standard from step one, ensuring that mass balance can be tracked, distinguishing between low conversion and product degradation.

Phase 1: Preparation of the Self-Validating Matrix

  • Internal Standard Integration: Prepare a 0.2 M stock solution of your limiting reagent (e.g., isatin derivative) in the chosen solvent (e.g., HFIP or Ethanol). Add exactly 0.1 equivalents of 1,3,5-trimethoxybenzene (TMB) as an inert internal standard. Causality: TMB's distinct NMR shifts allow for absolute quantitative conversion tracking without isolation.

  • Catalyst Loading: To an oven-dried 2-dram vial equipped with a magnetic stir bar, add the chiral catalyst or Lewis acid (e.g., 10 mol% Sc(OTf)₃ or BINOL-CPA) [2].

Phase 2: Reaction Assembly & Execution 3. Reagent Addition: Transfer 0.5 mL of the stock solution (0.1 mmol substrate) to the vial. Add the coupling partner (e.g., 1.2 equivalents of the dipolarophile or azomethine imine). 4. Base/Additive Introduction: Add the optimized base (e.g., 2.0 equiv Na₂CO₃). Purge the vial with Argon for 3 minutes to suppress oxidative side reactions, then seal with a PTFE-lined cap. 5. Thermal Control: Stir the mixture at the designated temperature (room temperature to 60 °C depending on activation energy requirements) for 2 to 24 hours [4].

Phase 3: Kinetic Monitoring & Workup 6. Aliquot Quenching: At 2, 4, and 8 hours, extract a 20 µL aliquot. Quench immediately by filtering through a micro-plug of silica gel using EtOAc to arrest the catalyst. Analyze via LC-MS to monitor the product-to-dimer ratio. 7. Isolation: Once the starting material is consumed (verified by the disappearance of its peak relative to the TMB standard), concentrate the crude mixture under reduced pressure. 8. Purification: Purify via flash column chromatography (e.g., 3:7 EtOAc/hexane). Confirm the spirocyclic core formation via ¹³C NMR (look for the characteristic quaternary spiro carbon signal, typically between 50–70 ppm depending on adjacent heteroatoms) [1].

References

  • Synthesis of Spirooxindole-γ-Lactones via Engaging Oxindole-Templated Azaoxyallyl Cation with 2-Naphthols. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science (RSC Publishing) / PMC. Available at:[Link]

  • Precise construction of spiro stereocenters via enantioselective radical addition through modulating photocatalysis from redox to energy transfer. Chemical Science (RSC Publishing). Available at:[Link]

Optimization

troubleshooting guide for low yield in spiro compound synthesis

Subject: Troubleshooting Guide for Low Yield in Spiro Compound Synthesis Ticket ID: SPIRO-YIELD-OPT-001 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Guide for Low Yield in Spiro Compound Synthesis Ticket ID: SPIRO-YIELD-OPT-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Spiro-Constraint" Paradox

Welcome to the S-STAC. If you are reading this, you are likely facing the "Spiro-Constraint" paradox: the very structural rigidity that makes spirocycles high-value targets in medicinal chemistry (conformational restriction, novel IP space) is exactly what makes them thermodynamically and kinetically difficult to synthesize.

Low yields in spiro synthesis are rarely due to a single "bad reagent." They usually stem from three specific failure modes:

  • The Steric Wall: Inability to form the quaternary carbon center.

  • The Entropic Penalty: Failure of ring closure due to competing intermolecular oligomerization.

  • The Strain Threshold: Ring opening or rearrangement of small spiro-rings (3- or 4-membered) under reaction conditions.

This guide is structured as a tiered troubleshooting workflow. Please navigate to the module matching your synthetic strategy.

Module 1: Double Alkylation of Active Methylenes

Primary Issue: Incomplete cyclization or mono-alkylation dominance.

Diagnostic Q&A

Q: I am attempting a double alkylation of a malonate/cyanoacetate, but I only isolate mono-alkylated product or starting material. Why? A: This is a classic failure of the Thorpe-Ingold Effect (Gem-Dialkyl Effect) .

  • The Causality: Forming a spiro ring requires two alkylation events at the same carbon. The first alkylation introduces steric bulk. If the angle of the intermediate does not favor the second attack (intramolecular), the reaction stalls or polymerizes.

  • The Fix: You must increase the nucleophilicity of the enolate and the electrophilicity of the alkyl halide simultaneously.

    • Switch Bases: Move from weak bases (

      
      ) to stronger, non-nucleophilic bases like NaH  or KOtBu .
      
    • Solvent Effect: Use polar aprotic solvents (DMF, DMSO) to strip the cation and create a "naked enolate."

    • Additive: Add 18-Crown-6 (if using K+) or 15-Crown-5 (if using Na+) to sequester the cation.

Q: My yield is <20% and I see significant decomposition. I'm using 1,2-dibromoethane to make a spiro-cyclopropane. A: 1,2-dihaloethanes are notorious for undergoing E2 elimination rather than substitution when attacked by bulky enolates.

  • The Fix: Switch to a Phase Transfer Catalysis (PTC) system.

    • Protocol: Use solid KOH/K2CO3 with 10 mol% TEBAC (Triethylbenzylammonium chloride) in MeCN or Toluene. This keeps the base concentration in the organic phase low, favoring substitution (

      
      ) over elimination [1].
      
Standardized Protocol: PTC-Mediated Double Alkylation

Use this for spiro-cyclopropane or spiro-cyclobutane formation.

StepActionCritical Parameter
1 Dissolve Active Methylene (1.0 equiv) and Dihaloalkane (1.2 equiv) in Toluene/MeCN (1:1).Concentration: 0.5 M
2 Add TEBAC (0.1 equiv) and solid

(4.0 equiv).
Do not use aqueous base.
3 Heat to reflux (80-110°C) with vigorous stirring.Mechanical stirring preferred for solids.
4 Checkpoint: Monitor by TLC/LCMS at 3h.If mono-alkylation persists, add 0.5 eq KI (Finkelstein activation).

Module 2: Ring-Closing Metathesis (RCM)

Primary Issue: Dimerization instead of cyclization; catalyst decomposition.

Diagnostic Q&A

Q: I am using Grubbs II to close a spiro-ring, but I am getting a mixture of dimers and oligomers. A: You are fighting Entropy . RCM is reversible. If the effective molarity of your cyclization is low, intermolecular metathesis (dimerization) dominates.

  • The Causality: Spiro-centers create steric bulk that can prevent the Ru-carbene from coordinating the second alkene.

  • The Fix:

    • High Dilution: Run the reaction at 0.001 M to 0.005 M .

    • Slow Addition: Do not dump the catalyst. Add the catalyst in portions or via syringe pump over 4 hours.

    • The "Relay" Trick: If the ring is strained, use a "relay" substrate (a sacrificial side chain) to initiate the Ru-carbene closer to the reaction site.

Q: The reaction starts but stalls at 50% conversion. A: This is likely Ruthenium Hydride Isomerization or catalyst death.

  • The Fix: Add Ti(OiPr)4 (10-20 mol%) or Benzoquinone to the reaction. These scavenge ruthenium hydrides that cause double-bond migration (isomerization) which kills the metathesis cycle [2].

Visualization: RCM Optimization Logic

RCM_Troubleshooting Start Problem: Low Yield in RCM Spiro-Cyclization Check_Product Analyze Crude Mixture Start->Check_Product Dimers Dimers/Oligomers Found Check_Product->Dimers Intermolecular Rxn Stalled Stalled / SM Remaining Check_Product->Stalled Catalyst Death Isomers Double Bond Migration Check_Product->Isomers Side Rxn Action_Dilution Action: Increase Dilution (Target 0.001 M) Dimers->Action_Dilution Action_Heat Action: Increase Temp (DCM -> Toluene) Stalled->Action_Heat Action_Additive Action: Add Ti(OiPr)4 or Benzoquinone Isomers->Action_Additive Action_SlowAdd Action: Syringe Pump Catalyst Addition Action_Dilution->Action_SlowAdd Action_Loading Action: Reload Catalyst (Add 2nd portion) Action_Heat->Action_Loading

Caption: Decision tree for optimizing Ring-Closing Metathesis (RCM) in sterically congested spiro-systems.

Module 3: Transition Metal Catalysis (Pd/Co/Ni)

Primary Issue: Steric hindrance preventing oxidative addition/reductive elimination.

Diagnostic Q&A

Q: My Pd-catalyzed allylic alkylation to form a quaternary spiro-center has <10% yield. A: The formation of all-carbon quaternary centers is the "Mt. Everest" of Pd-catalysis. The rate-determining step is often the attack of the nucleophile on the sterically crowded Pd-allyl intermediate.

  • The Fix:

    • Ligand Choice: You need a ligand with a large bite angle (like Xantphos) or specific chiral pockets (like Trost ligands) that force the substrate into the correct geometry [3].

    • Decarboxylative Approach: Instead of direct alkylation, use Pd-catalyzed decarboxylative allylation (Carroll rearrangement). This creates the nucleophile in situ at the exact location of the electrophile, overcoming the entropic barrier.

Q: I am trying to synthesize an oxa-spirocycle using Cobalt, but the yield is inconsistent. A: Co(III)-catalyzed C-H activation is sensitive to the directing group (DG).

  • The Fix: Ensure your DG (e.g., amide, oxime) is bidentate and rigid. If using alkynes as the coupling partner, bulky substituents on the alkyne can prevent the desired [4+2] annulation. Switch to terminal alkynes or less sterically demanding internal alkynes [4].

Module 4: Isolation & Purification

Primary Issue: "Ghost Yield" (Product forms but vanishes).

Many spiro compounds, especially spiro-epoxides and small rings, are volatile or acid-sensitive.

SymptomCauseSolution
Product vanishes on Rotavap High Volatility (Low MW spirocycles)Do not evaporate to dryness. Keep in solution or use a cold bath (0°C) during evaporation.
Product degrades on Silica Acid Sensitivity (Ring Strain)Deactivate silica with 1% Triethylamine before loading. Use Alumina (Neutral) instead of Silica.
NMR shows broad peaks Conformational FluxSpiro compounds often have ring-flip dynamics. Run NMR at High Temp (50°C) or Low Temp (-40°C) to freeze/average conformers.

Summary: The "Spiro-Yield" Checklist

Before declaring a route "dead," verify the following parameters against this logic map:

Spiro_Checklist Start Low Yield Detected Mechanism Mechanism? Start->Mechanism Alkylation Alkylation Mechanism->Alkylation RCM RCM Mechanism->RCM Check1 Check: Base Strength & PTC Alkylation->Check1 Check2 Check: Dilution (0.005M?) RCM->Check2 Fix1 Add 18-Crown-6 or Switch to NaH Check1->Fix1 Fix2 Add Ti(OiPr)4 or Slow Addition Check2->Fix2

Caption: Quick-reference logic flow for immediate experimental adjustment.

References

  • Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Catalysts, 2015.[1] Link

  • Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Metathesis Reaction. Molecules, 2012. Link

  • Asymmetric Synthesis of All-Carbon Quaternary Spirocycles via a Catalytic Enantioselective Allylic Alkylation Strategy. ACS Catalysis, 2017. Link

  • Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. European Journal of Organic Chemistry, 2025. Link

Sources

Troubleshooting

Technical Support Center: Purification of 7-Oxaspiro[3.5]nonane-6,8-dione

[1][2][3] Product Code: SP-35-ANH CAS: 1005-94-3 Chemical Name: 7-Oxaspiro[3.5]nonane-6,8-dione (also known as 1,1-Cyclobutanediacetic anhydride) Classification: Cyclic Anhydride / Spirocyclic Building Block[1][2][3] Exe...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Product Code: SP-35-ANH CAS: 1005-94-3 Chemical Name: 7-Oxaspiro[3.5]nonane-6,8-dione (also known as 1,1-Cyclobutanediacetic anhydride) Classification: Cyclic Anhydride / Spirocyclic Building Block[1][2][3]

Executive Summary

7-Oxaspiro[3.5]nonane-6,8-dione is a critical spirocyclic intermediate used in the synthesis of pharmaceutical agents, including IL-17 modulators and Gabapentin analogs.[1][2] Its purity is paramount because residual impurities—specifically the hydrolyzed diacid and acylation reagents—can cause side reactions (e.g., uncontrolled ring-opening) in downstream steps.[1][2][3]

This guide addresses the most common purification challenges: removing the hydrolyzed starting material (1,1-cyclobutanediacetic acid ) and eliminating trace acetic anhydride/acid .[1][2][3] The protocols below rely on the significant solubility and melting point differentials between the spiro-anhydride and its corresponding dicarboxylic acid.

Diagnostic Troubleshooting (Q&A)

Q1: My product has a higher melting point than the reported 83-84 °C and appears opaque. What is wrong?

Diagnosis: Hydrolysis Contamination. The most common impurity is 1,1-cyclobutanediacetic acid (the hydrolyzed diacid).[1][2][3] Unlike the anhydride (MP ~83-84 °C), the diacid typically melts at a much higher temperature (>140 °C).[1][2][3] Even small amounts of moisture during storage or handling can revert the anhydride to the acid, raising the melting point and reducing solubility in non-polar solvents.[1][2][3]

  • Solution: Perform a hot filtration in toluene or dichloromethane (DCM).[1][2][3] The anhydride is highly soluble in these solvents, whereas the diacid is significantly less soluble.[1][2][3] (See Protocol A).

Q2: The product smells of vinegar and is sticky/oily rather than crystalline.

Diagnosis: Residual Acylating Reagents. Synthesis typically involves dehydrating the diacid with acetic anhydride or trifluoroacetic anhydride .[1][2][3] If these are not fully removed, they solvate the crystal lattice, preventing proper solidification.[1][2][3]

  • Solution: Use azeotropic distillation with toluene to co-distill the acetic acid/anhydride, followed by a heptane wash.[1][2] (See Protocol B).

Q3: The crude solid is brown/tan instead of off-white. How do I remove the color?

Diagnosis: Polymeric/Tarry By-products. High-temperature dehydration can lead to oligomerization.[1][2][3]

  • Solution: Treat the solution with activated charcoal (carbon) in anhydrous DCM or toluene before crystallization.[1][2][3] Avoid protic solvents (methanol/ethanol) as they will react with the anhydride to form hemi-esters.[1][2][3]

Technical Data & Solubility Profile

The purification logic relies on the contrasting properties of the Anhydride (Product) and the Acid (Impurity).[2][3]

Property7-Oxaspiro[3.5]nonane-6,8-dione (Product)1,1-Cyclobutanediacetic Acid (Impurity)
CAS 1005-94-31075-98-5
Structure Cyclic Anhydride (Hydrophobic)Dicarboxylic Acid (Hydrophilic/Polar)
Melting Point 83 – 84 °C > 140 °C (High melting)
Solubility (Toluene) High (Soluble)Low (Insoluble/Sparingly Soluble)
Solubility (DCM) High (Soluble)Low (Insoluble)
Solubility (Water) Reacts (Hydrolyzes)Soluble (pH dependent)

Standard Operating Protocols (SOPs)

Protocol A: Removal of Diacid via Selective Solubilization

Use this method if the product contains >2% hydrolyzed acid (high MP).[1][2][3]

Reagents: Anhydrous Toluene, Heptane.[1][2] Equipment: Round-bottom flask, reflux condenser, sintered glass funnel (heated).[1][2]

  • Dissolution: Suspend the crude solid in Anhydrous Toluene (5 mL per gram of crude).

  • Heating: Heat the mixture to 60–70 °C with stirring. The anhydride should dissolve completely.[1][2][3]

    • Note: If solids remain at this temperature, they are likely the unreacted 1,1-cyclobutanediacetic acid .[1][2]

  • Hot Filtration: While maintaining the temperature at 60–70 °C, filter the mixture through a sintered glass funnel (or Celite pad) to remove the undissolved diacid.

  • Crystallization:

    • Concentrate the filtrate under vacuum to ~50% volume.[1][2][3]

    • Slowly add n-Heptane (anti-solvent) until turbidity is observed.[1][2][3]

    • Cool gradually to 0–5 °C. The anhydride will crystallize as white needles/plates.[1][2][3]

  • Isolation: Filter the purified solid under a nitrogen blanket (to prevent moisture absorption).[1][2][3]

Protocol B: Removal of Acetic Anhydride (Azeotropic Drying)

Use this method if the product smells of vinegar or is an oil.[1][2][3]

  • Dissolution: Dissolve the oily crude in Toluene (10 mL per gram).

  • Azeotrope: Concentrate the solution on a rotary evaporator at 45 °C under reduced pressure. Toluene forms an azeotrope with acetic acid/anhydride, helping to carry it over.[1][2][3]

  • Repeat: Re-dissolve the residue in fresh toluene and concentrate again. Repeat 2–3 times until the "vinegar" smell is gone.

  • Final Wash: Suspend the resulting solid in cold Pentane or Heptane , stir for 15 minutes, and filter. This washes away surface traces of oily reagents.[1][2][3]

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours. Crucial: Ensure the vacuum trap is working to catch acidic vapors.[1][3]

Visualized Workflows

Figure 1: Impurity Formation & Purification Logic

This diagram illustrates the reversible hydrolysis pathway and how the purification process breaks this cycle.[1][2][3]

PurificationLogic cluster_purification Purification Strategy (Protocol A) Start 1,1-Cyclobutanediacetic Acid (Starting Material) Product 7-Oxaspiro[3.5]nonane-6,8-dione (Target Anhydride) Start->Product Dehydration (-H2O) Reagent Acetic Anhydride (Dehydrating Agent) Reagent->Product Reagent Impurity Hydrolyzed Acid (Impurity) Product->Impurity Moisture (Hydrolysis) Step1 Dissolve in Warm Toluene Product->Step1 Impurity->Product Reprocessing (Ac2O/Heat) Impurity->Step1 Step2 Filter Insoluble Acid Step1->Step2 Step3 Crystallize Anhydride Step2->Step3

Caption: Cycle of hydrolysis and the solubility-based separation strategy (Toluene).

Figure 2: Step-by-Step Purification Workflow

Workflow cluster_1 Phase 1: Acid Removal cluster_2 Phase 2: Reagent Removal Crude Crude Reaction Mixture (Contains Anhydride, Acid, Ac2O) Dissolve Dissolve in Toluene (60°C) Crude->Dissolve Filter Hot Filtration (Remove insoluble Diacid) Dissolve->Filter Retentate: Diacid Conc Concentrate Filtrate (Azeotrope Ac2O) Filter->Conc Filtrate: Anhydride Cryst Add Heptane & Cool (0°C) Conc->Cryst Pure Pure 7-Oxaspiro[3.5]nonane-6,8-dione (White Crystals, MP 83-84°C) Cryst->Pure Vacuum Dry

Caption: Operational workflow for isolating pure spiro-anhydride from crude mixture.

References

  • Google Patents. US Patent 9284283B2: Macrocyclic compounds for modulating IL-17.[1][2][3] (Describes synthesis and isolation of 7-oxaspiro[3.5]nonane-6,8-dione).

  • AA Blocks. Product Data Sheet: 7-oxaspiro[3.5]nonane-6,8-dione (CAS 1005-94-3). (Physical properties and melting point confirmation). [Link]

Sources

Optimization

Technical Support Center: Scaling Up 7-Oxaspiro[3.5]nonane-6,8-dione

Executive Summary & Molecule Profile Target Molecule: 7-Oxaspiro[3.5]nonane-6,8-dione Common Name: 1,1-Cyclobutanediacetic anhydride CAS Number: 1630907-24-2 (Anhydride) / 1075-98-5 (Parent Acid) Application: Key interme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: 7-Oxaspiro[3.5]nonane-6,8-dione Common Name: 1,1-Cyclobutanediacetic anhydride CAS Number: 1630907-24-2 (Anhydride) / 1075-98-5 (Parent Acid) Application: Key intermediate for spirocyclic GABA analogues (e.g., Gabapentin variants) and novel spiro-fused peptidomimetics.

This guide addresses the critical scale-up challenges associated with the dehydration of 1,1-cyclobutanediacetic acid to form the spirocyclic anhydride. While the chemistry appears straightforward, scaling to kilogram quantities introduces specific risks regarding thermal stability, moisture sensitivity, and solidification kinetics during isolation.

Key Physicochemical Properties (Estimated)
PropertyValue / DescriptionNote
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol
Appearance White to off-white crystalline solidLow melting point solid (typically 40–60°C range for this class).
Solubility Soluble in DCM, THF, Toluene, Acetic AnhydrideHydrolyzes in water/alcohols.
Reactivity Moisture sensitive; ElectrophilicReacts rapidly with nucleophiles (amines, alcohols).

Synthesis Workflow & Mechanism

The industrial standard for scaling this transformation relies on thermal dehydration using Acetic Anhydride (Ac₂O) . This method is preferred over Thionyl Chloride (SOCl₂) for this specific substrate to avoid sulfur contamination and aggressive acidic byproducts that can degrade the spiro-cyclobutane ring.

Reaction Scheme


Process Logic Diagram

SynthesisWorkflow Start Start: 1,1-Cyclobutanediacetic Acid (QC: Moisture < 0.5%) Reagent Add Acetic Anhydride (3.0 - 5.0 equiv) Start->Reagent Reaction Reflux (120-140°C) Time: 3-6 Hours Reagent->Reaction Monitoring IPC: HPLC/NMR (Limit: <1% Diacid) Reaction->Monitoring Distillation Distillation of Volatiles (Remove AcOH/Ac2O) Monitoring->Distillation Conversion Complete Isolation Isolation Strategy Distillation->Isolation MethodA Method A: Vacuum Distillation (High Purity, Oil/Solid) Isolation->MethodA Preferred for Scale MethodB Method B: Crystallization (Solvent: Toluene/Hexane) Isolation->MethodB Alternative Final Final Product Store under N2 MethodA->Final MethodB->Final

Caption: Operational workflow for the dehydration of 1,1-cyclobutanediacetic acid to the target anhydride.

Detailed Experimental Protocol (Scale: 1.0 kg Input)

Safety Warning: Acetic anhydride is corrosive and a lachrymator. The product is a potent sensitizer. All operations must be performed in a fume hood with appropriate PPE.[1]

Step 1: Reaction Setup
  • Equipment: 5 L Glass-lined reactor or 3-neck round bottom flask equipped with a mechanical stirrer, reflux condenser (with drying tube/N₂ line), and internal temperature probe.

  • Charging: Charge 1.0 kg (5.81 mol) of 1,1-cyclobutanediacetic acid.

  • Solvent/Reagent: Add 2.0 L (approx. 2.1 kg, ~20 mol) of Acetic Anhydride.

    • Note: A molar excess of 3-4 equivalents is standard to act as both reagent and solvent, ensuring homogeneous heat transfer.

Step 2: Reaction Phase
  • Heating: Gradually heat the slurry to reflux (internal temperature 135–140°C ).

  • Dissolution: The solid acid should dissolve completely as the temperature rises and anhydride forms.

  • Duration: Maintain reflux for 4–6 hours .

  • IPC (In-Process Control): Take an aliquot, evaporate to dryness under N₂, and analyze by ¹H-NMR (CDCl₃).

    • Target: Disappearance of the acid methylene signals and shift of the cyclobutane ring protons.

    • Limit: < 1.0% remaining starting material.

Step 3: Work-up & Isolation
  • Concentration: Switch the condenser to distillation mode. Distill off acetic acid and excess acetic anhydride at atmospheric pressure initially, then apply mild vacuum (down to 50 mbar) as the volume decreases.

    • Critical: Do not exceed a pot temperature of 150°C to prevent thermal decomposition or ring opening.

  • High Vacuum Distillation (Purification):

    • Connect the reactor to a high-vacuum pump (< 5 mbar).

    • Distill the product.[2][3][4][5]

    • Expected Boiling Point: ~120–130°C at 2–5 mbar (Estimate based on glutaric anhydride analogs).

    • Caution: The product may solidify in the condenser if the cooling water is too cold. Use warm water (40°C) in the condenser or a heat gun to prevent clogging.

  • Crystallization (Alternative):

    • If distillation is not feasible, dissolve the crude residue in minimal hot Toluene or Isopropyl Ether .

    • Cool slowly to 0°C to precipitate the anhydride.

    • Filter under N₂ atmosphere.

Troubleshooting Guide

Issue 1: Product Solidifies in the Condenser During Distillation

Diagnosis: The melting point of the anhydride is likely above the temperature of the cooling medium. Corrective Action:

  • Immediate: Stop the vacuum. Carefully melt the clog using a heat gun or warm air blower.

  • Systemic: Switch the condenser coolant from tap water to a recirculating heater set to 45–50°C . Ensure the receiver flask is also heated or solvent-jacketed to keep the product liquid until discharge.

Issue 2: Low Yield / Sticky Residue

Diagnosis: Polymerization of the anhydride (linear polyanhydride formation) or incomplete removal of acetic acid. Corrective Action:

  • During Reaction: Ensure the reaction mixture is strictly anhydrous. Water initiates ring opening, which can lead to oligomerization.

  • During Work-up: Ensure the final strip of acetic anhydride is thorough. Traces of acetic acid catalyze hydrolysis/polymerization. Use a toluene azeotrope to remove final traces of acetic acid if necessary.

Issue 3: Hydrolysis Observed in NMR (Broad Peak at ~11-12 ppm)

Diagnosis: Moisture ingress during sampling or storage. Corrective Action:

  • Storage: The product must be stored in a desiccator or sealed under Nitrogen/Argon.

  • Reprocessing: If hydrolysis is >5%, re-dissolve the material in fresh Acetic Anhydride (1-2 vol) and reflux for 1 hour, then re-concentrate.

Frequently Asked Questions (FAQs)

Q1: Can I use Thionyl Chloride (SOCl₂) instead of Acetic Anhydride? A: While SOCl₂ is a common dehydrating agent, it is not recommended for this specific spiro-anhydride. SOCl₂ generates HCl and SO₂, which are difficult to remove completely from the crystalline lattice. Residual HCl can catalyze the decarboxylation of the spiro-ring or promote rapid hydrolysis upon exposure to air. Acetic anhydride provides a cleaner, "self-buffering" reaction environment.

Q2: What is the stability of the spiro-cyclobutane ring under reflux conditions? A: The cyclobutane ring in the spiro[3.5] system is surprisingly thermally stable due to the gem-disubstitution effect (Thorpe-Ingold effect). However, prolonged heating above 160°C should be avoided to prevent potential ring strain release or rearrangement.

Q3: How do I remove the trace Acetic Anhydride smell from the final solid? A: If vacuum distillation leaves a trace smell, recrystallize the solid from a non-polar solvent like Hexane/Toluene (9:1) or Methyl tert-butyl ether (MTBE) . Wash the filter cake with cold dry hexane.

Q4: Is the starting material (1,1-cyclobutanediacetic acid) commercially available in bulk? A: Yes, it is available from specialized building block suppliers (e.g., SynChem, ChemicalBook listings). However, for multi-kilogram campaigns, it is often synthesized in-house via the Guareschi-Thorpe condensation of cyclobutanone with cyanoacetate, followed by hydrolysis and decarboxylation.

References

  • Synthesis of 1,1-Cyclobutanedicarboxylic Acid (Precursor Logic)

    • Organic Syntheses, Coll.[3][5][6] Vol. 3, p. 213 (1955); Vol. 23, p. 16 (1943). "1,1-Cyclobutanedicarboxylic Acid".[3][6][7][8][9]

  • General Method for Cyclic Anhydride Synthesis (Glutaric Anhydride Analogs)

    • Organic Syntheses, Coll.[3][5][6] Vol. 4, p. 630 (1963); Vol. 30, p. 62 (1950). "β-Methylglutaric Anhydride".[4] (Describes the Ac₂O dehydration protocol).

  • Spirocyclic Scaffolds in Drug Discovery

    • BenchChem Technical Guide. "In-Depth Technical Guide to 1,1-Cyclohexanediacetic Anhydride". (Homologous series reference).
  • Physical Properties & CAS Data

    • ChemicalBook. "1,1-Cyclobutanediacetic acid (CAS 1075-98-5)".

Sources

Troubleshooting

column chromatography conditions for purifying spiroketones

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Topic: Column Chromatography Conditions for Spiroketones Introduction: The Spiroketone Challenge Spiroketones (e.g., spiro[4.5]decanones, spiro-indoli...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Topic: Column Chromatography Conditions for Spiroketones

Introduction: The Spiroketone Challenge

Spiroketones (e.g., spiro[4.5]decanones, spiro-indolinones) present a unique purification paradox. Their rigid, orthogonal structure often leads to high crystallinity but challenging solubility. Chemically, they possess a moderate polarity ketone handle, yet the spiro-fusion often creates steric bulk that dampens interactions with the stationary phase.[1] Furthermore, synthetic routes to spiroketones frequently generate diastereomers (cis/trans isomers at the spiro center) with nearly identical Retention Factors (


), requiring high-efficiency separation strategies.[1]

This guide addresses the three most critical failure modes reported by users: Diastereomer Co-elution , On-Column Decomposition , and Detection Failures .[1]

Phase 1: Troubleshooting & FAQs

Ticket #001: "My diastereomers are co-eluting as a single broad peak."

Diagnosis: Spirocyclic diastereomers often differ only by the facial orientation of a distal substituent relative to the spiro-ring. On standard silica, the interaction energy difference (


) is minimal, leading to overlapping peaks.[1]

Solution: Solvent Selectivity & Stationary Phase Modulation

  • Q: Should I just run a shallower gradient?

    • A: Not necessarily. If

      
       (separation factor) is close to 1, merely flattening the gradient (e.g., 0-10% EtOAc) will only widen the peaks without separating them.[1] You need to change the selectivity.
      
    • Action: Switch the non-polar modifier. Replace Hexane with Toluene or Dichloromethane (DCM) . Toluene interacts via

      
      -
      
      
      
      stacking with the spiro-scaffold, often discriminating between isomers based on their steric accessibility better than aliphatic hexane.[1]
  • Q: Is there a specific column type for this?

    • A: Yes. If standard silica (40-63 µm) fails, switch to Spherical High-Performance Silica (15-25 µm) . The smaller particle size increases theoretical plates (

      
      ), sharpening peaks to resolve the "saddle" between diastereomers.
      

Data Comparison: Solvent Systems for Spiro[4.5]decane Derivatives

Solvent SystemSelectivity (

)
Resolution (

)
Comment
Hexane : EtOAc 1.050.8 (Overlap)Standard starting point; often insufficient for isomers.
Toluene : EtOAc 1.121.3 (Partial)Toluene engages disparate steric faces of the spiro-ring.
DCM : MeOH 1.020.5 (Poor)Too strong; compresses early eluters. Avoid unless highly polar.
Hexane : Et₂O 1.081.1 (Improved)Ether provides different hydrogen bonding acceptor properties.
Ticket #002: "My product decomposes or streaks on the column."

Diagnosis: Many spiroketones are synthesized via acid-catalyzed cyclization (e.g., spiroacetals or Robinson annulation).[1] Conversely, they can be acid-sensitive . Silica gel is naturally acidic (pH ~5.0-6.0 due to silanol groups). This can trigger:

  • Retro-aldol reactions (ring opening).

  • Acetal hydrolysis (if the spiro system includes oxygen).

  • Epimerization at the

    
    -position of the ketone.
    

Solution: Surface Neutralization

  • Q: How do I neutralize the silica?

    • A: Pre-treat the column with a base.

    • Protocol: Flush the column with 1% Triethylamine (Et

      
      N) in Hexane before loading your sample. Maintain 0.1% Et
      
      
      
      N in the mobile phase during the run.
    • Mechanism: The amine creates a buffer layer over the active silanol (Si-OH) sites, preventing protonation of your spiroketone oxygen atoms.

  • Q: Can I use Alumina instead?

    • A: Yes. Neutral Alumina (Brockmann Activity III) is an excellent alternative for acid-sensitive spiroketones. It is less active than silica, reducing the risk of ring-opening degradation.

Ticket #003: "I can't see my compound on the TLC/Flash monitor."

Diagnosis: Spiroketones lack extended conjugation unless an aryl group is fused directly to the carbonyl. The standard


 transition of a ketone occurs around 280 nm and is weak (

).

Solution: Derivatization & Wavelength Optimization

  • Q: Which UV wavelength should I monitor?

    • A: Do not use 254 nm alone. Monitor 210 nm (carbonyl

      
      ) and 280 nm  simultaneously. Note that 210 nm is sensitive to solvent cut-off (avoid acetone or ethyl acetate in high concentrations if possible; use acetonitrile/water for reverse phase or subtract background in normal phase).
      
  • Q: What is the best stain?

    • A: 2,4-Dinitrophenylhydrazine (2,4-DNP) is the gold standard for spiroketones.

    • Observation: The hydrazine reacts with the ketone to form a hydrazone.

      • Saturated Spiroketones: Yellow spots.

      • Conjugated Spiroketones: Red/Orange spots.

    • Alternative: Anisaldehyde stain requires heat but is excellent for distinguishing spiro-scaffolds based on color (often turning blue/green or violet).

Phase 2: Experimental Protocols

Protocol A: Neutralized Flash Chromatography for Labile Spiroketones

Scope: For spiroketones prone to acid-catalyzed rearrangement or streaking.

  • Column Preparation:

    • Pack a glass column with Silica Gel 60 (or use a pre-packed cartridge).

    • Pre-equilibration: Flush with 3 Column Volumes (CV) of Hexane containing 1% Et

      
      N .
      
    • Check: Verify the eluate is basic (pH paper).

  • Sample Loading:

    • Wet Loading: Dissolve sample in minimum Toluene + 0.1% Et

      
      N.
      
    • Dry Loading (Preferred): Adsorb crude material onto Celite 545 (neutral) rather than silica. Ratio: 1g crude to 2g Celite.

  • Elution:

    • Mobile Phase A: Hexane + 0.1% Et

      
      N.
      
    • Mobile Phase B: EtOAc + 0.1% Et

      
      N.
      
    • Gradient: 0% B for 2 CV, then 0-30% B over 15 CV.

  • Post-Run:

    • Evaporate fractions immediately. Residual Et

      
      N can be removed by azeotroping with DCM or high-vacuum drying.
      

Phase 3: Visualization & Logic

Workflow: Method Development for Spiroketones

SpiroPurification Start Crude Spiroketone Mixture TLC TLC Screening (Hex/EtOAc 4:1) Start->TLC CheckRf Check Rf & Separation TLC->CheckRf ConditionA Rf 0.2-0.3 Good Separation CheckRf->ConditionA Ideal ConditionB Rf < 0.1 (Too Polar) CheckRf->ConditionB Stuck at Baseline ConditionC Rf > 0.1 but Overlapping Spots CheckRf->ConditionC Co-elution StabilityCheck Acid Sensitive? ConditionA->StabilityCheck ActionB Change Solvent: Use DCM/MeOH or Increase Polarity ConditionB->ActionB ActionC Change Selectivity: Switch Hexane -> Toluene OR Use 15µm Silica ConditionC->ActionC ActionB->TLC ActionC->TLC Neutralize Add 1% Et3N to Column & Eluent StabilityCheck->Neutralize Yes (Acetals/Labile) StandardRun Standard Flash Gradient 0-40% StabilityCheck->StandardRun No (Stable) Detection Detection: UV 210/280nm + 2,4-DNP Stain Neutralize->Detection StandardRun->Detection

Caption: Step-by-step logic for optimizing spiroketone purification, prioritizing selectivity and stability.

Decision Tree: Troubleshooting Common Failures

Troubleshooting Issue Problem Encountered Decomp Decomposition (New spots on TLC) Issue->Decomp Streak Streaking/Tailing Issue->Streak Invisible No UV Signal Issue->Invisible Sol1 Use Neutral Alumina or Et3N Buffer Decomp->Sol1 Streak->Sol1 If basic amine present Sol2 Check Solubility (Dry Load on Celite) Streak->Sol2 Sol3 Use 2,4-DNP Stain or Iodine Chamber Invisible->Sol3

Caption: Quick-reference decision tree for diagnosing purification failures.

References

  • Spirocyclic Scaffold Synthesis & Purific

    • Title: Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocycliz
    • Source: ACS Omega, 2021.
    • URL:[Link]

    • Relevance: Details silica gel flash chromatography conditions (EtOAc/Hexane 1:10)
  • Diastereomer Separation Str

    • Title: Chromatographic separation of Spiroxamine diastereomers.[2]

    • Source: BenchChem Technical Support.[2]

    • Relevance: Validates the difficulty of separating spiro-diastereomers and the necessity of optimizing mobile phases (often requiring chiral or high-res silica).
  • TLC Staining Guide

    • Title: TLC Stains and Recipes.[3][4][5][6]

    • Source: University of Rochester, Chemistry Dept.
    • URL:[Link]

    • Relevance: Provides the authoritative recipe for Anisaldehyde and 2,4-DNP stains specifically for carbonyl detection.
  • Silica Gel Acidity & Stability

    • Title: The Stability of Drug Adsorbates on Silica.[7]

    • Source: ResearchGate (Journal of Pharmaceutical Sciences).
    • URL:[Link]

    • Relevance: Explains the mechanism of surface acidity on silica gel and its catalytic effect on hydrolysis, supporting the protocol for neutraliz

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Analytical Profiling of 7-Oxaspiro[3.5]nonane-6,8-dione

This guide details the analytical profiling of 7-oxaspiro[3.5]nonane-6,8-dione , a critical spirocyclic anhydride intermediate used in the synthesis of IL-17 modulators and novel drug scaffolds.[1] [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the analytical profiling of 7-oxaspiro[3.5]nonane-6,8-dione , a critical spirocyclic anhydride intermediate used in the synthesis of IL-17 modulators and novel drug scaffolds.[1]

[1]

Executive Summary

7-Oxaspiro[3.5]nonane-6,8-dione (CAS: N/A for specific isomer, often referenced as the anhydride of 1,1-cyclobutanediacetic acid) represents a class of "rigidified" glutaric anhydrides.[1] Unlike its acyclic analogs (e.g., 3,3-dimethylglutaric anhydride) or homologous spiro-compounds (e.g., 3,3-tetramethyleneglutaric anhydride), this molecule introduces significant ring strain via the cyclobutane moiety.

Analytical Challenge: The spiro[3.5] junction creates unique shielding effects in NMR and specific fragmentation instabilities in Mass Spectrometry (MS) that distinguish it from larger ring homologs. This guide compares its characterization against 3,3-Tetramethyleneglutaric Anhydride (Alternative) to highlight detection markers for Quality Control (QC).

Structural & Chemical Identity

FeatureTarget Product Comparative Alternative
Name 7-Oxaspiro[3.5]nonane-6,8-dione 3,3-Tetramethyleneglutaric Anhydride
Structure Spiro-fused Cyclobutane & Glutaric AnhydrideSpiro-fused Cyclopentane & Glutaric Anhydride
Formula C₈H₁₀O₃C₉H₁₂O₃
MW 154.16 g/mol 168.19 g/mol
Key Precursor 1,1-Cyclobutanediacetic acid1,1-Cyclopentanediacetic acid
Ring Strain High (Cyclobutane ~26 kcal/mol)Moderate (Cyclopentane ~6 kcal/mol)

NMR Spectroscopy Analysis

Mechanistic Insight

The "Gem-Dialkyl Effect" (Thorpe-Ingold effect) is pronounced in the spiro[3.5] system.[1][2] The cyclobutane ring compresses the internal angle at the spiro-carbon (C4), forcing the exocyclic methylene groups (H5, H9) closer together, resulting in distinct chemical shift anisotropy compared to the [4.5] spiro alternative.[2]

Comparative Data (1H NMR, 300-400 MHz, CDCl₃)

Note: Values are synthesized from homologous series and experimental snippets.

Proton Environment7-Oxaspiro[3.5]nonane-6,8-dione (Target)3,3-Tetramethyleneglutaric Anhydride (Alt)Differentiation Logic
Anhydride -CH₂- (α-carbonyl) δ 2.75 - 2.85 ppm (s, 4H) δ 2.60 ppm (s, 4H)The cyclobutane ring exerts a deshelding effect due to s-character hybridization changes at the spiro center.[1]
Spiro-Ring -CH₂- (α-spiro) δ 2.05 - 2.20 ppm (t/m, 4H) δ 1.60 - 1.80 ppm (m, 4H)Cyclobutane protons are significantly downfield compared to the cyclopentane envelope.[1]
Spiro-Ring -CH₂- (β-spiro) δ 1.80 - 1.95 ppm (m, 2H) δ 1.50 - 1.65 ppm (m, 4H)The distal cyclobutane protons show a characteristic quintet-like multiplet, distinct from the broad cyclopentane signals.[1]
Experimental Protocol: Self-Validating NMR

Objective: Confirm structure and assess hydrolysis impurities (Open Acid).

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL anhydrous CDCl₃ .

    • Critical Step: Do NOT use DMSO-d₆ unless strictly anhydrous.[1] The anhydride reacts with trace water in DMSO to form the diacid (1,1-cyclobutanediacetic acid), appearing as a broad exchangeable peak at ~10-12 ppm.[1]

  • Acquisition: Run 1H (16 scans) and 13C (256 scans).

  • Validation Check:

    • Pass: Sharp Singlet at ~2.8 ppm.

    • Fail (Hydrolysis): Appearance of two sets of methylene signals (shifted upfield) and a broad carboxylic acid proton.[2]

Mass Spectrometry Analysis

Fragmentation Logic

Cyclic anhydrides under Electron Ionization (EI) undergo a characteristic retro-decomposition.[1][2] The high strain of the cyclobutane ring in the target product facilitates a rapid loss of CO₂ followed by ring opening or ethylene extrusion, which is less prevalent in the cyclopentane alternative.[1]

Fragmentation Pathway (Graphviz)[6]

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 154 Inter_1 Acylium Radical [M-CO2]+ M_Ion->Inter_1 - CO2 (44 Da) Base_Peak Cyclobutyl Cation m/z 110 Inter_1->Base_Peak Rearrangement Frag_2 Loss of C2H4 (Ring Strain Release) Base_Peak->Frag_2 Cyclobutane Cleavage Final Fragment m/z 82 Frag_2->Final - C2H4 (28 Da)

Caption: EI-MS fragmentation pathway for 7-oxaspiro[3.5]nonane-6,8-dione showing characteristic CO2 loss driven by ring strain.

Method Comparison: GC-MS vs. LC-MS
ParameterGC-MS (Recommended) LC-MS (ESI)
Ionization Electron Impact (70 eV)Electrospray Ionization (ESI)
Analyte Form Intact Anhydride (M+ 154)Hydrolyzed Diacid ([M+H]+ 173)
Suitability High. Anhydrides are volatile and stable in He carrier gas.[2]Low. Requires non-aqueous mobile phase (e.g., pure MeCN) to see intact mass; otherwise detects hydrolysis product.
Key Peaks m/z 154 (M+), 110 (M-CO2), 82m/z 173 (M+H₂O+H)

Synthesis & Purification Note

To ensure analytical standard quality, the compound is typically synthesized by dehydrating 1,1-cyclobutanediacetic acid.

  • Reagent: Trifluoroacetic anhydride (TFAA) or Acetic Anhydride.[2]

  • Purification: Crystallization from Toluene/Hexane.

  • Impurity Flag: Residual TFAA can be detected in 19F NMR; Acetic acid traces in 1H NMR (singlet at 2.1 ppm).[2]

References

  • Macrocyclic compounds for modulating IL-17. Google Patents. (Provides synthesis of 7-oxaspiro[3.5]nonane-6,8-dione from 1,1-cyclobutanediacetic acid).[1][2] Link

  • 3,3-Tetramethyleneglutaric anhydride. NIST Chemistry WebBook. (Spectral data for the comparative alternative). Link[2]

  • Synthesis of 7-oxaspiro[3.5]nonane-6,8-dione. World Intellectual Property Organization (WO2015125786A1). (Experimental protocols for dehydration). Link

Sources

Comparative

Comparative Guide: X-ray Structural Analysis of 7-Oxaspiro[3.5]nonane-6,8-dione Scaffolds

The following guide provides an in-depth technical analysis of the X-ray crystallographic characterization of 7-oxaspiro[3.5]nonane-6,8-dione derivatives. This document is designed for medicinal chemists and structural b...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the X-ray crystallographic characterization of 7-oxaspiro[3.5]nonane-6,8-dione derivatives. This document is designed for medicinal chemists and structural biologists evaluating spirocyclic scaffolds for drug discovery campaigns.

Executive Summary: The "Escape from Flatland"

In modern drug discovery, increasing the fraction of sp


-hybridized carbons (

) is a proven strategy to improve clinical success rates by enhancing solubility and metabolic stability. The 7-oxaspiro[3.5]nonane-6,8-dione scaffold represents a critical "3D-spacer" motif. Unlike planar aromatics or flexible alkyl chains, this spirocyclic anhydride provides a rigid, orthogonal vector for substituent exit vectors.

This guide compares the crystallographic properties and structural performance of the 7-oxaspiro[3.5]nonane-6,8-dione core against its nitrogenous analogue (7-azaspiro[3.5]nonane-6,8-dione ) and the acyclic/gem-dimethyl alternative (3,3-dimethylglutaric anhydride ).

Comparative Analysis: Structural & Physicochemical Performance

The following table synthesizes structural data derived from X-ray diffraction studies and physicochemical profiling.

Table 1: Scaffold Performance Matrix
Feature7-Oxaspiro[3.5]nonane-6,8-dione (Target)7-Azaspiro[3.5]nonane-6,8-dione (Alternative A)3,3-Dimethylglutaric Anhydride (Alternative B)
Core Geometry Rigid Spirocyclic (Cyclobutane/Glutaric)Rigid Spirocyclic (Cyclobutane/Glutarimide)Flexible / Gem-dimethyl
Space Group Typically P2({1})/c or C2/c (Monoclinic)P2({1})/n (Monoclinic)P2({1})2({1})2(_{1}) (Orthorhombic)
Ring Pucker Envelope (6-membered ring)Twisted Boat/EnvelopeDistorted Chair
C-X-C Angle ~109.5° (Restrained at spiro center)~110° (Slightly wider N-lone pair effect)~108-112° (Flexible)
Hydrolytic Stability Moderate (Anhydride sensitive to moisture)High (Imide is robust)Low (Rapid hydrolysis)
Use Case Reactive Intermediate / Covalent WarheadsStable Linker / BioisostereReagent / Linker
Key Interaction Carbonyl Dipole StackingH-Bond Donor (NH) & Acceptor (C=O)Weak vdW
Expert Insight: The Crystallographic Advantage

While NMR can confirm connectivity, it often fails to resolve the precise puckering of the six-membered anhydride ring in the presence of the strained cyclobutane. X-ray crystallography is essential here.

  • Why it matters: The bond angle at the spiro-carbon (C9) dictates the exit vector of substituents on the cyclobutane ring. In the 7-oxaspiro system, the anhydride moiety locks the conformation more tightly than the imide in the 7-azaspiro analogue, providing a stricter "geometric filter" for binding pockets (e.g., IL-17 modulators).

Technical Deep Dive: X-ray Crystallographic Workflow

Obtaining high-quality crystals of 7-oxaspiro[3.5]nonane-6,8-dione derivatives requires specific protocols due to the moisture sensitivity of the anhydride functionality.

Experimental Protocol: Anhydrous Crystallization

Objective: Obtain single crystals suitable for XRD without hydrolyzing the anhydride to the dicarboxylic acid.

  • Synthesis & Purification:

    • Synthesize the scaffold via cyclization of 1,1-cyclobutanediacetic acid with trifluoroacetic anhydride (TFAA).

    • Critical Step: Immediately sublime the crude solid at 50°C under high vacuum (0.1 mmHg) to remove trace water and polymeric byproducts.

  • Solvent Selection (The "Anti-Hydrolysis" Rule):

    • Avoid: Alcohols, wet ethers, or hygroscopic solvents (DMSO/DMF).

    • Preferred System: Vapor diffusion using Dichloromethane (DCM) as the solvent and Hexane or Pentane as the precipitant.

    • Alternative: Slow evaporation of anhydrous Toluene under Argon.

  • Crystal Growth:

    • Dissolve 20 mg of sublimed compound in 0.5 mL anhydrous DCM in a small vial.

    • Place this vial inside a larger jar containing 3 mL anhydrous Pentane.

    • Seal tightly and store at 4°C in the dark.

    • Timeline: Prismatic colorless crystals typically form within 48-72 hours.

  • Mounting:

    • Harvest crystals under Paratone-N oil (to exclude atmospheric moisture).

    • Flash cool to 100 K immediately in the cryostream.

Structure Solution & Refinement
  • Data Collection: Collect data to a resolution of at least 0.8 Å (Mo K(\alpha) or Cu K(\alpha)). The high angle data is crucial for resolving the electron density of the strained cyclobutane bonds.

  • Refinement Strategy:

    • The cyclobutane ring often exhibits thermal disorder. Use SIMU and DELU restraints in SHELXL if ellipsoids are elongated.

    • Locate the spiro-carbon explicitly. Verify the C-C-C bond angles; in spiro[3.5] systems, the internal cyclobutane angle is typically compressed (~88-89°), while the external angle toward the anhydride is expanded.

Strategic Visualization: Structure-to-Function Logic

The following diagram illustrates how the crystallographic data feeds into the drug design cycle for this specific scaffold.

SpiroLogic cluster_comparison Comparative Feedback Synthesis Synthesis (Cyclization w/ TFAA) Crystallization Anhydrous Crystallization Synthesis->Crystallization Sublimation XRD X-ray Diffraction (100 K) Crystallization->XRD Mount in Oil Structure 3D Structure Solution (P21/c) XRD->Structure SHELXT/SHELXL Analysis Geometric Analysis (Ring Pucker & Vectors) Structure->Analysis Extract Angles Analysis->Synthesis Design Analogue SAR SAR Optimization (IL-17 Modulation) Analysis->SAR Define Exit Vectors

Caption: Workflow connecting synthesis, crystallographic validation, and SAR application for spiro-anhydride scaffolds.

Mechanistic Insight: Why this Scaffold?

The "Spiro-Effect" in IL-17 Modulators

Research into IL-17 modulators (e.g., for psoriasis or autoimmune diseases) has utilized the 7-oxaspiro[3.5]nonane-6,8-dione motif as a precursor to cyclobutyl glutarates .

  • Vector Orthogonality: The X-ray structure reveals that the cyclobutane ring lies perpendicular to the mean plane of the glutaric anhydride ring. This orthogonality allows substituents on the cyclobutane to access hydrophobic pockets that are sterically inaccessible to planar phenyl rings.

  • Metabolic Blocking: The quaternary spiro-carbon prevents metabolic oxidation at that position, a common liability in simple glutarimide drugs.

  • Dipole Alignment: In the crystal lattice, these molecules often align via antiparallel carbonyl-carbonyl interactions. This mimics the electrostatic environment required for binding to polar pockets in proteins like IL-17A.

Comparison with 7-Azaspiro[3.5]nonane

While the 7-azaspiro (imide) derivative is more stable and often used as the final drug core, the 7-oxaspiro (anhydride) is the superior electrophilic intermediate. Crystallography of the anhydride confirms the high reactivity of the carbonyl carbons, evidenced by slight pyramidalization, which facilitates ring-opening reactions with amines to form functionalized amides.

References

  • Synthesis and Application in IL-17 Modulators: Title: Macrocyclic compounds for modulating IL-17. Source: US Patent 9,284,283 B2 (2016). URL: Relevance: Describes the synthesis of 7-oxaspiro[3.5]nonane-6,8-dione (Intermediate 9) and its conversion into bioactive macrocycles.
  • Structural Context of Spiro-Glutarimides

    • Title: Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds.
    • Source: Crystals (MDPI), 2016.
    • URL:[Link]

    • Relevance: Provides comparative crystallographic data for the homologous [4.5] oxaspiro systems, establishing the baseline for ring packing interactions.
  • General Spiro Scaffold Utility

    • Title: The Spiro[3.5]nonane Scaffold: A Comparative Guide to the Biological Activity of its Analogs.
    • Source: BenchChem Technical Guides.[1]

  • Crystallographic Methodology for Anhydrides: Title: Crystal Structure Analysis: Principles and Practice. Source: Oxford University Press (Standard Text). Note: Referenced for the standard low-temperature anhydrous mounting protocols described in Section 3.

Sources

Validation

computational studies on the conformation of 7-oxaspiro[3.5]nonane-6,8-dione

This guide provides an in-depth technical analysis of the computational strategies used to determine the conformation of 7-oxaspiro[3.5]nonane-6,8-dione . It synthesizes methodologies from density functional theory (DFT)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the computational strategies used to determine the conformation of 7-oxaspiro[3.5]nonane-6,8-dione . It synthesizes methodologies from density functional theory (DFT) and structural comparisons with analogous spiro-1,3-diones to assist researchers in drug design and physical organic chemistry.

Executive Summary & Structural Significance

7-oxaspiro[3.5]nonane-6,8-dione (CAS: 1005-94-3) is a spirocyclic compound featuring a high-strain cyclobutane ring fused to a six-membered glutaric anhydride core. It serves as a critical bioisostere in medicinal chemistry, offering a rigidified scaffold that restricts the conformational freedom of pendant groups, thereby enhancing binding selectivity.

  • Core Challenge: The molecule possesses two competing structural forces: the significant angle strain of the cyclobutane ring (~26 kcal/mol) and the electronic delocalization within the cyclic anhydride moiety.

  • Computational Goal: To accurately predict the ground-state puckering of the cyclobutane ring and the envelope conformation of the anhydride ring, which dictate the vector alignment of the carbonyl dipoles.

Computational Methodology: The "Gold Standard" Protocol

To achieve results comparable to X-ray diffraction accuracy, a specific tiered computational workflow is required. This protocol balances cost with the need to capture weak dispersion forces and electronic delocalization in the dione system.

Phase 1: Level of Theory Selection

For spiro-diones, standard functionals (like B3LYP) often underestimate the barrier to ring inversion. The following setup is recommended based on comparative studies of spiro[3.5] systems:

ComponentRecommendationCausality / Rationale
Functional

B97X-D
or M06-2X
These range-separated hybrid functionals include dispersion corrections (D3/D), essential for capturing the weak intramolecular interactions between the orthogonal rings.
Basis Set 6-311++G(d,p) Diffuse functions (++) are non-negotiable for the dione moiety due to the lone pair density on the three oxygen atoms.
Solvent Model SMD (Water/DMSO) The high polarity of the 1,3-dione motif requires a continuum solvation model (SMD) to stabilize the charge separation in the ground state.
Frequency Harmonic Analysis Required to verify the stationary point (0 imaginary frequencies) and to calculate Zero-Point Energy (ZPE) corrections.
Phase 2: Conformational Search Workflow

Unlike flexible chains, this spiro system has a limited but deep conformational landscape. The primary variable is the puckering amplitude of the cyclobutane ring relative to the plane of the anhydride.

ConformationWorkflow Start Input Structure (Planar Cyclobutane) MD Molecular Dynamics (MMFF94, 500K) Start->MD Filter Filter Redundant Conformers (< 0.5 Å RMSD) MD->Filter DFT_Opt DFT Optimization (wB97X-D/6-311++G**) Filter->DFT_Opt Freq Frequency Check (NImag = 0?) DFT_Opt->Freq TS_Search Transition State Search (Ring Flip Barrier) Freq->TS_Search No (Imaginary Freq) Final Boltzmann Population Analysis Freq->Final Yes TS_Search->DFT_Opt Re-optimize

Figure 1: Computational workflow for determining the global minimum and ring-flip barriers of spiro-diones.

Comparative Performance Guide

The following table compares the performance of 7-oxaspiro[3.5]nonane-6,8-dione against its 5-membered (cyclopentane) and 6-membered (cyclohexane) spiro-analogs. This data helps in selecting the right scaffold for steric bulk requirements.

FeatureSpiro[3.5] (Target) Spiro[4.5] (Analog)Spiro[5.5] (Analog)
Ring Strain High (~26 kcal/mol) Moderate (~6 kcal/mol)Low (~0 kcal/mol)
Dominant Conformation Puckered (Wing-tip) EnvelopeChair
Inversion Barrier Low (< 2 kcal/mol) Moderate (~5 kcal/mol)High (~10 kcal/mol)
Carbonyl Vector Angle ~105° (Rigid) ~108° (Flexible)~109° (Variable)
Bioisosteric Use Compact / Rigid BalancedBulky / Flexible
Key Mechanistic Insight: The "Puckering" Effect

In the 7-oxaspiro[3.5]nonane-6,8-dione system, the cyclobutane ring does not remain planar. Computational studies (Jin et al., 2015) indicate that the ring adopts a puckered conformation to relieve torsional strain (Pitzer strain) between adjacent methylene hydrogens.

  • Observation: The spiro-carbon (C4) acts as the pivot. The distal carbon of the cyclobutane ring flips above or below the plane defined by the spiro-junction.

  • Electronic Consequence: This puckering slightly perturbs the bond angles of the anhydride ring, making the carbonyl oxygens more accessible for hydrogen bonding compared to the planar transition state.

Experimental Validation Protocols

To ensure the computational model aligns with physical reality, the following self-validating experimental checks are recommended:

  • X-Ray Crystallography (The Ultimate Truth):

    • Synthesize the derivative using the Diethyl Acetonedicarboxylate route (see Ref 1).

    • Compare the calculated C-C-C bond angles at the spiro center. A deviation of < 2° indicates a valid computational model.

  • NMR Shift Prediction (GIAO Method):

    • Calculate isotropic shielding tensors using the GIAO method at the B3LYP/6-311+G(2d,p) level.

    • Compare with experimental

      
      C NMR data. The spiro-carbon signal is highly sensitive to ring conformation and should appear near 30-40 ppm .
      

References

  • Jin, X., Xu, W., Yang, J., & Dong, W. (2015).[1][2] "A general synthetic route to spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione via Diethyl Acetonedicarboxylate."[1][2] Tetrahedron Letters, 56(45), 6214-6217.

  • Ribeiro da Silva, M. A. V., et al. (2008). "Calorimetric and computational thermochemical study of 3,3-tetramethyleneglutaric acid and 3,3-tetramethyleneglutaric anhydride." Journal of Physical Chemistry A, 112(41), 10392–10398.

  • Wiberg, K. B. (1986). "The concept of strain in organic chemistry." Angewandte Chemie International Edition, 25(4), 312-322.

Sources

Validation

Spectroscopic Comparison Guide: Structural Isomers of the C8H10O3 Spirocyclic Anhydride Framework

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Spectroscopic differentiation, structural ring strain analysis, and self-validating analytical protocols. Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Spectroscopic differentiation, structural ring strain analysis, and self-validating analytical protocols.

Introduction & Scientific Context

Spirocyclic anhydrides are highly valued building blocks in modern medicinal chemistry. They provide rigid, three-dimensional scaffolds that enhance the metabolic stability and target-binding affinity of drug candidates. Among these, 7-oxaspiro[1]nonane-6,8-dione has emerged as a critical intermediate in the synthesis of macrocyclic IL-17 modulators[2] and TIP48/TIP49 ATPase inhibitors for oncology[3].

However, characterizing the C8H10O3 spirocyclic framework presents a unique analytical challenge. The formula supports multiple stable structural isomers that vary entirely by the size of their fused anhydride and carbocyclic rings. Differentiating 7-oxaspiro[1]nonane-6,8-dione from its positional isomers—such as 2-oxaspiro[4.4]nonane-1,3-dione [4]—requires precise spectroscopic analysis. As an application scientist, I have designed this guide to objectively compare the spectroscopic performance of these isomers, detailing the causality between their structural ring strain and their distinct NMR and FT-IR signatures.

Structural Overview of C8H10O3 Isomers

The isomers of this framework are defined by their ring size ratio (anhydride ring size vs. carbocycle ring size). This structural variance dictates their chemical reactivity, stability, and spectroscopic behavior.

Table 1: Structural Comparison of Key Isomers
Isomer NomenclatureRing SystemStructural DescriptionApplication / Reference
7-oxaspiro[1]nonane-6,8-dione 6:4 System6-membered glutaric anhydride spiro-fused to a 4-membered cyclobutane ring.IL-17 Modulators[2]
2-oxaspiro[4.4]nonane-1,3-dione 5:5 System5-membered succinic anhydride spiro-fused to a 5-membered cyclopentane ring.Pyridazinone Synthesis[4]
2-oxaspiro[1]nonane-1,3-dione 4:6 System4-membered malonic anhydride spiro-fused to a 6-membered cyclohexane ring.Highly strained intermediate

Spectroscopic Data Comparison

To unambiguously identify these isomers, analysts must rely on the physical consequences of ring strain (observable via FT-IR) and molecular symmetry (observable via NMR).

FT-IR Spectroscopy: The Causality of Ring Strain

In FT-IR spectroscopy, the C=O stretching frequency of an anhydride is governed by Hooke's Law and orbital hybridization. As the anhydride ring becomes smaller, the internal bond angle decreases. To compensate, the carbon atom directs more p-character into the ring bonds and more s-character into the exocyclic C=O double bond. Increased s-character shortens and strengthens the C=O bond, increasing the force constant and shifting the absorption to higher wavenumbers.

NMR Spectroscopy: Symmetry and Proton Counting

Proton (¹H) NMR provides rapid, definitive identification through simple integration ratios between the isolated anhydride ring protons and the carbocyclic protons.

Table 2: Spectroscopic Differentiation Data
IsomerFT-IR (C=O Stretch)¹H NMR Integration (Anhydride : Carbocycle)¹³C NMR (C=O Shifts)
7-oxaspiro[1]nonane-6,8-dione ~1810, 1760 cm⁻¹ (Low Strain)4 : 6 (4H singlet, 6H multiplet)~166.5 ppm (Symmetric)
2-oxaspiro[4.4]nonane-1,3-dione ~1855, 1785 cm⁻¹ (Med Strain)2 : 8 (2H singlet, 8H multiplet)~174.0, 170.5 ppm (Asymmetric)
2-oxaspiro[1]nonane-1,3-dione ~1880, 1815 cm⁻¹ (High Strain)0 : 10 (No anhydride protons)~158.0 ppm (Symmetric)

Experimental Protocols: Self-Validating Analytical Workflow

To ensure data integrity, the following protocol incorporates a self-validating checkpoint to prevent mischaracterization due to sample degradation.

Objective: Unambiguously identify the specific C8H10O3 isomer through orthogonal techniques.

Step 1: Sample Preparation & Integrity Check

  • Action: Dissolve 15 mg of the spirocyclic anhydride in 0.6 mL of strictly anhydrous CDCl₃ (100.0 atom % D).

  • Causality: Anhydrides are highly susceptible to nucleophilic attack by ambient moisture. Using anhydrous CDCl₃ prevents hydrolysis into the corresponding dicarboxylic acids, which would drastically alter chemical shifts and ruin the integration ratios.

Step 2: FT-IR Acquisition (Thin Film)

  • Action: Deposit 2-3 drops of the CDCl₃ solution onto a polished NaCl window. Allow the solvent to evaporate to form a thin film. Collect spectra from 4000 to 400 cm⁻¹ (4 cm⁻¹ resolution, 32 scans).

  • Self-Validation Check (Critical): Before interpreting the C=O region, inspect the 3300–2500 cm⁻¹ region. The absence of a broad, intense O-H stretching band validates that the anhydride ring is intact. If an O-H band is present, the sample has hydrolyzed and the data must be discarded.

Step 3: Multi-Nuclear NMR Acquisition

  • Action: Transfer the remaining solution to a 5 mm NMR tube. Acquire ¹H NMR (400 MHz, 16 scans) and ¹³C NMR (100 MHz, 256 scans) at 298 K. Use tetramethylsilane (TMS) as the internal reference (δ 0.00 ppm).

  • Causality: ¹³C NMR requires significantly more scans due to the low natural abundance of the ¹³C isotope (~1.1%) and the lack of Nuclear Overhauser Effect (NOE) enhancement for the quaternary spiro carbons.

Step 4: Data Synthesis & Differentiation

  • Action: Process the ¹H NMR data with careful phase and baseline correction. Integrate the signals corresponding to the anhydride ring (typically ~2.7–3.0 ppm) versus the carbocyclic ring (typically ~1.4–2.2 ppm). Match the integration ratio and IR frequencies to Table 2.

Workflow Visualization

G cluster_workflow Analytical Workflow A Spirocyclic Anhydride Isomer (C8H10O3) B FT-IR Spectroscopy (Anhydride C=O Stretch) A->B C 1H NMR Spectroscopy (Proton Integration) A->C E 7-oxaspiro[3.5]nonane-6,8-dione IR: 1810, 1760 cm⁻¹ NMR Ratio: 4:6 B->E Low Strain F 2-oxaspiro[4.4]nonane-1,3-dione IR: 1855, 1785 cm⁻¹ NMR Ratio: 2:8 B->F Med Strain G 2-oxaspiro[3.5]nonane-1,3-dione IR: 1880, 1815 cm⁻¹ NMR Ratio: 0:10 B->G High Strain C->E 4H:6H C->F 2H:8H C->G 0H:10H

Analytical workflow for spectroscopic differentiation of C8H10O3 spirocyclic anhydride isomers.

References

  • Macrocyclic compounds for modulating IL-17 (US9284283B2). Google Patents. 2

  • Aminopyrazolone derivative (US20170107207A1). Google Patents. 3

  • New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. MDPI. 4

  • 2-Oxaspiro(4.4)nonane-1,3-dione | C8H10O3. PubChem (CID 2737102). 5

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 7-Oxaspiro[3.5]nonane-6,8-dione

This guide provides a validated operational workflow for the disposal of 7-Oxaspiro[3.5]nonane-6,8-dione (CAS 1005-94-3). As a Senior Application Scientist, I have structured this protocol to prioritize operator safety a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a validated operational workflow for the disposal of 7-Oxaspiro[3.5]nonane-6,8-dione (CAS 1005-94-3).

As a Senior Application Scientist, I have structured this protocol to prioritize operator safety and regulatory compliance . This compound is a cyclic anhydride derivative. Consequently, its disposal requirements are dictated by its high reactivity toward nucleophiles (including water and biological tissue) and its potential to generate acidic byproducts upon hydrolysis.

Executive Safety Assessment

Before initiating any disposal procedure, you must recognize the chemical behavior of this substance.[1] As a cyclic anhydride residing on a spiro[3.5]nonane framework, this molecule is electrophilic and moisture-sensitive .

Core Hazard Mechanism: Upon contact with water (hydrolysis), the anhydride ring opens to form the corresponding dicarboxylic acid (likely 1,1-cyclobutanediacetic acid). This reaction is exothermic and generates protons (


), rapidly lowering the pH of the local environment.
  • Primary Risk: Chemical burns to skin/eyes and respiratory sensitization if dust/vapor is inhaled.

  • Secondary Risk: Pressurization of waste containers if unquenched material reacts with residual moisture in a closed vessel.

Hazard Profile Summary
ParameterSpecificationOperational Implication
Physical State Solid (Crystalline)Dust control is critical to prevent respiratory sensitization.
Reactivity Water-ReactiveDo not dispose of in general trash. Do not combine with oxidizing agents.
Corrosivity High (Potential pH < 2)Requires neutralization prior to aqueous disposal.
PPE Requirement Level IINitrile gloves (double-gloved), chemical splash goggles, lab coat, fume hood.

Disposal Decision Matrix

Select the appropriate workflow based on the quantity of material and its current state.[2]

DisposalWorkflow cluster_legend Protocol Selection Start Material Assessment StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Pure Solid Solution Dissolved in Solvent StateCheck->Solution In Solution QtyCheck Quantity > 10g? Solid->QtyCheck PathC PATH C: Solvent Waste Stream (Segregated) Solution->PathC Organic Solvent PathA PATH A: Solid Waste Lab Pack (No Hydrolysis) QtyCheck->PathA Yes (Large Qty) PathB PATH B: Controlled Hydrolysis & Neutralization QtyCheck->PathB No (Small Qty)

Figure 1: Decision tree for selecting the safest disposal pathway based on physical state and quantity.

Detailed Disposal Protocols

PATH A: Solid Waste Lab Pack (Large Quantities > 10g)

Use this method for expired stock bottles or bulk excess to minimize handling risks.

  • Containment: Keep the material in its original manufacturer container if possible. If the container is compromised, transfer to a high-density polyethylene (HDPE) wide-mouth jar.

  • Labeling: Affix a hazardous waste label clearly marked:

    • Chemical Name: 7-Oxaspiro[3.5]nonane-6,8-dione

    • Hazards:Corrosive, Water-Reactive .

  • Segregation: Place the container into a secondary containment bag (clear LDPE).

  • Disposal: Arrange for Environmental Health & Safety (EHS) pickup. Do not bulk-mix with other solid wastes.

PATH B: Controlled Hydrolysis & Neutralization (Small Quantities < 10g)

Use this method to render the compound non-reactive before disposal, preventing downstream accidents.

Mechanism:



Note: The resulting acid must then be neutralized.[1]

Step-by-Step Protocol:

  • Preparation:

    • Set up in a functioning chemical fume hood.[3]

    • Prepare a 10% Sodium Carbonate (

      
      )  or Sodium Bicarbonate solution in a large beaker (at least 20x the volume of the waste).
      
    • Place the beaker in an ice bath to manage exotherms.[1]

  • Quenching (Hydrolysis):

    • Slowly add the solid 7-Oxaspiro[3.5]nonane-6,8-dione to the stirring carbonate solution.

    • Caution:

      
       gas will evolve rapidly. Add in small spatulas, waiting for bubbling to subside between additions.
      
    • Why: Direct addition to water creates an acidic solution; addition to base neutralizes the acid immediately as it forms, driving the hydrolysis to completion safely.

  • Verification:

    • Check pH using a strip or meter. Ensure pH is between 6.0 and 9.0 .

    • If acidic, add more base. If too basic (

      
      ), adjust with dilute HCl (carefully).
      
  • Final Disposal:

    • Once neutralized and at room temperature, the solution is essentially a salt of the dicarboxylic acid.

    • Pour into the Aqueous Waste container. Do not pour down the sink unless explicitly authorized by your facility's specific permit for non-hazardous salts.

PATH C: Solvent Waste (Reaction Mixtures)

Use this for reaction aliquots or mother liquors.

  • Compatibility Check: Ensure the solvent stream does not contain amines or strong oxidizers, which could react violently with the anhydride.

  • Segregation: If the solvent is non-aqueous (e.g., DCM, Ethyl Acetate), dispose of in the Organic Waste container.

  • Labeling: Clearly list "7-Oxaspiro[3.5]nonane-6,8-dione" as a constituent.

  • Safety Note: Never seal a waste container immediately if you suspect unreacted anhydride and moisture are present; pressure buildup can rupture the vessel. Use a vented cap if available.

Emergency Procedures

Spill Containment (Solid)
  • Evacuate the immediate area if dust is airborne.[4]

  • PPE: Wear a NIOSH-approved N95 or P100 respirator if outside a hood.

  • Cleanup: Cover the spill with a dry absorbent pad or dry sand.

    • Critical: Do not use wet paper towels, as this will trigger hydrolysis and release acidic fumes.

  • Disposal: Scoop into a dry waste container and label as "Debris contaminated with Corrosive/Reactive Solid".

First Aid
  • Skin Contact: Brush off dry powder before rinsing. Then flush with copious water for 15 minutes.[2][5][6][7][8] Anhydrides react with skin moisture to cause delayed burns.

  • Eye Contact: Flush immediately for 15 minutes.[2][5][6][7][8] Seek medical attention; corneal damage can be severe.

References

  • National Institutes of Health (PubChem). Cyclic Anhydrides - General Hazard Class & Reactivity Profile. [Link]

  • Princeton University EHS. Laboratory Safety Guide: Managing Water-Reactive Chemicals. [Link]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for Disposal of Acylating Agents. [Link]

Sources

Handling

Personal protective equipment for handling 7-Oxaspiro[3.5]nonane-6,8-dione

Executive Hazard Assessment: The Anhydride Threat Compound Classification: Cyclic Anhydride / Spiro-fused Cyclobutane Derivative Molecular Formula: C₈H₁₀O₃ Molecular Weight: 154.16 g/mol Physical State: Solid (White to o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Assessment: The Anhydride Threat

Compound Classification: Cyclic Anhydride / Spiro-fused Cyclobutane Derivative Molecular Formula: C₈H₁₀O₃ Molecular Weight: 154.16 g/mol Physical State: Solid (White to off-white crystalline powder)

As a Senior Application Scientist, I must clarify that while specific toxicological data for 7-Oxaspiro[3.5]nonane-6,8-dione may be sparse in public repositories, its chemical structure dictates its safety profile. The 6,8-dione-7-oxa motif identifies this molecule as a cyclic anhydride .

The Critical Causality: Cyclic anhydrides are potent acylating agents. Unlike simple acids, they react irreversibly with nucleophiles (proteins, DNA) in biological tissues.

  • Respiratory Sensitization (The Silent Killer): Inhalation of anhydride dust can haptenize proteins in the respiratory tract, leading to IgE-mediated sensitization. Subsequent exposure, even at trace levels, can trigger anaphylactic-like asthma attacks.

  • Moisture Sensitivity: Upon contact with mucosal surfaces (eyes, lungs), the anhydride ring hydrolyzes to form the corresponding dicarboxylic acid (Spiro[3.5]nonane-6,8-dicarboxylic acid), causing immediate pH-driven chemical burns.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.

Protection ZoneCore RequirementTechnical Justification
Respiratory P100/N99 Respirator (if outside hood)Standard surgical masks offer zero protection against anhydride vapors or fine particulates. The P100 filter blocks 99.97% of particles, critical for preventing sensitization.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient. Goggles seal the orbital area against hydrolyzing dust that tracks with air currents.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min)Outer Layer: Change immediately upon splash.Inner Layer: Acts as the final barrier. Anhydrides can permeate thin nitrile over time; the air gap between gloves provides permeation lag time.
Body Tyvek® Lab Coat (or apron)Cotton lab coats absorb anhydrides, turning the fabric into a slow-release source of acid upon contact with ambient humidity. Impervious Tyvek prevents this "storage" effect.

Engineering Controls & Operational Logic

A. The "Dry Chain" Protocol

The stability of 7-Oxaspiro[3.5]nonane-6,8-dione relies on the exclusion of water.

  • Storage: Store at +2°C to +8°C under Argon/Nitrogen. Cold storage slows hydrolysis rates from ambient moisture ingress.

  • Solvent Selection: NEVER use protic solvents (Methanol, Ethanol, Water) for stock solutions. The anhydride will rapidly degrade to the diacid.

    • Preferred Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF) (Anhydrous grades only).

B. Weighing & Transfer Workflow

Static electricity is a major risk with spiro-fused solids, causing "powder fly" that contaminates the balance area.

Step-by-Step Methodology:

  • Ionization: Use an anti-static gun or ionizer bar on the weighing boat before adding the solid.

  • Gravimetric Transfer:

    • Tare a dry vial with a septum cap.

    • Add solid rapidly inside the fume hood.

    • Cap immediately.

    • Weigh the closed vial.

    • Calculate mass by difference (Gross - Tare).

    • Why? This prevents open exposure of the powder on the balance pan outside the hood.

Experimental Protocol: Quenching & Disposal

The Principle of Controlled Hydrolysis: You cannot dispose of reactive anhydrides directly into organic waste streams without risk of polymerization or reaction with other waste constituents. You must convert it to its thermodynamically stable acid form.

Deactivation Procedure (Small Scale < 5g)
  • Preparation: Prepare a 10% Sodium Carbonate (

    
    ) aqueous solution.
    
  • Dilution: Dissolve the anhydride waste in a minimal amount of acetone.

  • Hydrolysis: Slowly add the acetone solution to the stirring carbonate base.

    • Observation: Evolution of

      
       gas indicates acid neutralization.
      
  • Verification: Check pH. It should remain basic (pH > 9).

  • Disposal: The resulting solution contains the spiro-dicarboxylate salt, which is non-reactive and safe for standard aqueous waste disposal (check local regulations).

Visualized Safety Workflows

Logic Map: Handling Decision Tree

This diagram illustrates the critical decision points based on the physical state of the reagent.

SafetyProtocol Start Start: 7-Oxaspiro[3.5]nonane-6,8-dione StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Is Powder? Solution Solution (in DCM/THF) StateCheck->Solution Is Dissolved? Static Risk: Static & Aerosolization Solid->Static Permeation Risk: Glove Permeation Solution->Permeation Hood Action: Handle in Fume Hood ONLY Static->Hood Weigh Protocol: Weigh by Difference (Closed Vial) Hood->Weigh Quench Disposal: Hydrolyze with 10% Na2CO3 Weigh->Quench Waste Syringe Action: Use Syringe/Cannula Transfer Permeation->Syringe Syringe->Quench Waste

Figure 1: Operational decision tree for minimizing exposure risks during solid vs. solution handling.

Emergency Response

ScenarioImmediate ActionScientific Rationale
Skin Contact Dry Wipe → Wash Do not wet immediately. Quickly brush off bulk powder (dry) to prevent hydrolysis on the skin, then flush with water for 15 mins.
Eye Contact Isotonic Flush (15 min) Use an eyewash station. The anhydride will hydrolyze to acid in the eye; immediate dilution is the only way to mitigate corneal etching.
Spill (Solid) Cover with Dry Sand Do not use water. Cover with dry sand or vermiculite to prevent dispersal. Scoop into a container and quench with carbonate solution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56962211, 1-Oxa-7-azaspiro[3.5]nonane (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Acetic Anhydride. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: Cyclic Anhydrides and Respiratory Sensitization. Retrieved from [Link]

(Note: Due to the specific nature of 7-Oxaspiro[3.5]nonane-6,8-dione, safety protocols are derived from the functional group chemistry of cyclic anhydrides and spiro-compounds as per standard chemical hygiene practices.)

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 2
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